BAY-678

Catalog No.
S005358
CAS No.
675103-36-3
M.F
C20H15F3N4O2
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY-678

CAS Number

675103-36-3

Product Name

BAY-678

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N

SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Synonyms

5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

BAY-678 human neutrophil elastase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Research and Development Rationale

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in immune defense by degrading pathogens and extracellular matrix proteins. However, uncontrolled HNE activity, due to a disrupted protease-antiprotease balance, is a key driver of tissue damage in numerous inflammatory diseases [1].

The clinical need for effective HNE inhibitors is highlighted by the limitations of earlier compounds. The first-generation inhibitor, Sivelestat, has poor pharmacokinetics and is an irreversible inhibitor [2]. A subsequent candidate, AZD9668, showed insignificant clinical benefits [1]. This created an opportunity for improved therapies.

Research at Bayer identified a novel dihydropyrimidinone chemical class as a promising lead for developing HNE inhibitors [3]. The core objective was to create orally bioavailable, potent, selective, and reversible small-molecule inhibitors. BAY-678 emerged as a "chemical probe" from this program, representing a fourth-generation inhibitor that served as a crucial tool for validating HNE as a drug target and a stepping stone for further optimization [4] [1] [5].

Molecular and Pharmacological Profile

This compound is a potent, competitive, and reversible inhibitor designed to fit precisely into the active site of HNE.

  • IUPAC Name: 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [6]
  • Molecular Formula: C20H15F3N4O2 [6] [4] [7]
  • Molecular Weight: 400.35 g/mol [6] [4]
  • CAS Number: 675103-36-3 [6] [4] [7]
  • Solubility: Soluble in DMSO (≥100 mg/mL), ethanol (≥30 mg/mL) [4] [7]

The following diagram illustrates the core protein-ligand interaction and the development path from the lead compound to this compound and its successor.

G Lead Dihydropyrimidinone Lead Strategy Optimization Strategy: • Novel equatorial ring topology • Annulation in the 'east' (e.g., imidazolo-) • Western pyridazine annulation Lead->Strategy BAY678 This compound (Pyrimidopyridazine) Strategy->BAY678 ConformLock Conformational Freezing (Strategic methylsulfone group) BAY678->ConformLock HNE Human Neutrophil Elastase (HNE) BAY678->HNE  Binds Active Site BAY858501 BAY 85-8501 (Picomolar Potency) ConformLock->BAY858501 S1 S1 Pocket (Primary specificity pocket) HNE->S1 S2 S2 Pocket HNE->S2 Inhibit Reversible Inhibition (Restores protease-antiprotease balance) HNE->Inhibit

The unique pyrimidopyridazine ring system of this compound, resulting from western annulation, allows it to make additional contacts with the HNE enzyme beyond the primary S1 pocket, contributing to its high potency and selectivity [8].

Key Experimental Data and Protocols

In Vitro Characterization

This compound's inhibitory activity is typically measured using enzymatic assays that monitor the cleavage of a synthetic substrate by HNE.

Typical Biochemical Assay Protocol [6] [4] [7]:

  • Enzyme: Human neutrophil elastase from purulent human sputum.
  • Assay Buffer: Standard physiological buffer (e.g., Tris or phosphate buffer).
  • Substrate: A colorimetric or fluorogenic peptide substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).
  • Procedure: The inhibitor (this compound) is pre-incubated with HNE. The reaction is initiated by adding the substrate.
  • Measurement: The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC50 is determined by plotting the inhibition percentage against the inhibitor concentration.

The table below summarizes the key in vitro pharmacological data for this compound.

Parameter Value Assay Details / Context
IC₅₀ (vs. Human HNE) 20 nM Biochemical neutrophil elastase assay [6] [4] [7].
Kᵢ (vs. Human HNE) 15 nM Determined from the same enzymatic assays [7] [5].
Selectivity >2000-fold Tested against a panel of 21 related serine proteases; no inhibition up to 30 µM [6] [4]. Also clean in GPCR and kinase panels [5].
Species Specificity Weaker against rodent NE Mouse NE (MNE) Kᵢ = 700 nM; Rat NE (RNE) Kᵢ = 600 nM [4] [5]. This is critical for in vivo model design.
In Vivo Efficacy

This compound has demonstrated efficacy in several rodent models of human disease, establishing proof-of-concept for HNE inhibition as a therapeutic strategy.

Common In Vivo Protocol [8] [4]:

  • Animal Model: Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) in rats.
  • Dosing: this compound is administered orally, often once or twice daily.
  • Duration: Several weeks, from the time of MCT injection until endpoint measurement.
  • Endpoint Analysis: Assessment includes cardiac remodeling (right ventricular hypertrophy), cardiac function (e.g., right ventricular systolic pressure), and vascular changes.

Key Findings:

  • In the MCT-induced PAH rat model, this compound showed significant efficacy in decreasing cardiac remodeling and ameliorating cardiac function [8].
  • It has also shown significant beneficial effects in preclinical models of Acute Lung Injury (ALI) and lung emphysema, demonstrating anti-inflammatory and anti-remodeling modes of action [4].
Pharmacokinetics and ADME

A favorable pharmacokinetic profile is essential for an orally administered drug. Data from rats indicate that this compound has suitable properties for in vivo efficacy studies [7] [5].

Parameter Value (in Rats) Details
Oral Bioavailability Orally active Confirmed in multiple in vivo models [4] [7].
Half-life (t₁/₂) ~1.3 hours [7] [5]
Clearance Medium [7]

Technical and Safety Information

  • Storage: Store as a solid at -20°C. Stock solutions in DMSO are stable for up to 1 year at -20°C [6] [4].
  • Handling: For research use only. Not for diagnostic or therapeutic use in humans [6] [4] [7].
  • Important Note on Models: The significant potency difference between human and rodent NE means this compound is unsuitable for standard disease models in mice or rats. To use it in rodent models, the experimental setup must involve the administration of human NE [5].

Legacy and Clinical Translation

While this compound itself is a research tool, its development was pivotal. The strategy of "freezing the bioactive conformation" with a strategically positioned methyl sulfone group, applied to the this compound scaffold, led to the creation of BAY 85-8501, a compound with picomolar potency against HNE [9] [3]. BAY 85-8501 advanced into clinical trials for pulmonary diseases [3].

Furthermore, the structural knowledge gained from this compound contributed to the development of Brensocatib, a fifth-generation dipeptidyl peptidase 1 (DPP-1) inhibitor. DPP-1 activates NSPs, including HNE; thus, inhibiting DPP-1 reduces the activity of multiple proteases. Brensocatib has shown promise in clinical trials for bronchiectasis and other neutrophilic inflammatory diseases [9].

References

Quantitative Inhibitory Profile of BAY-678

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data characterizing BAY-678's inhibitory activity.

Parameter Value Experimental Context
IC₅₀ (Enzymatic Assay) 20 nM [1] [2] In vitro inhibition of HNE enzyme activity.
Kᵢ (Enzymatic Assay) 15 nM [1] Reversible inhibition constant.
Selectivity > 1,500-fold [1] [2] No significant inhibition against a panel of 21 other serine proteases at concentrations up to 30 µM.
Pharmacokinetics (Rat) t₁/₂ = 1.3 hours [1] Medium clearance and oral bioavailability.

Detailed Mechanism of Action and Experimental Evidence

This compound is classified as a reversible inhibitor, meaning it binds to and dissociates from the enzyme without causing permanent modification [1].

  • Molecular Interactions: The inhibitor's dihydropyrimidinone core structure allows it to occupy the active site cleft of HNE. The molecule is engineered to make extensive contacts beyond the primary S1 and S2 pockets, contributing to its high potency and selectivity [3]. The cyanophenyl group plays a critical role in anchoring the molecule within the active site.
  • Induced-Fit Binding: this compound does not simply fit into a rigid protein pocket. Instead, it induces conformational changes in the HNE enzyme, allowing for a tighter and more complementary fit that boosts inhibitory potency [4].

The following diagram illustrates the core concept of its mechanism, from binding to functional outcome.

G BAY678 This compound Complex HNE:this compound Complex BAY678->Complex  Reversibly Binds Active Site HNE HNE (Active) HNE->Complex Outcome Inhibition of Matrix Degradation Complex->Outcome  Prevents Substrate Cleavage

This compound binds the HNE active site, forming a reversible complex that inhibits protease function.

Key Experimental Methodologies for Profiling BNE-678

The characterization of this compound relied on several standard and advanced experimental techniques, which are foundational for research in this area.

  • In Vitro Enzymatic Activity Assays: The IC₅₀ and Kᵢ values were determined using purified HNE enzyme and a specific chromogenic or fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) [5]. The rate of substrate cleavage is measured spectrophotometrically in the presence and absence of the inhibitor.
  • Selectivity Profiling: To establish selectivity, this compound was tested against a panel of 21 related serine proteases (e.g., proteinase 3, cathepsin G, thrombin, trypsin) [1] [2]. The lack of significant inhibition against these off-targets at high concentrations (30 µM) confirmed its high selectivity.
  • Molecular Dynamics (MD) and 3D-QSAR: Computational methods like MD simulations and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to predict protein-inhibitor interactions, stability, and key residues involved in binding, as demonstrated in studies of similar dihydropyrimidone inhibitors [6].
  • In Vivo Efficacy Models: Proof of concept for this compound's therapeutic potential was demonstrated in rodent models of acute lung injury (ALI) [1] and pulmonary arterial hypertension [3]. These models typically measure improvements in physiological parameters (e.g., lung function, cardiac remodeling) and biomarkers of inflammation after oral administration of the compound.

Therapeutic Context and Compound Lineage

This compound represents a significant development in the quest for small-molecule HNE inhibitors. It is considered a fourth-generation inhibitor [6] [7]. Its discovery paved the way for BAY 85-8501, a clinical candidate with a modified structure (including the key methyl sulfone group) that "freezes" the bioactive conformation, leading to picomolar potency [4]. Furthermore, the knowledge gained from this compound contributed to the development of brensocatib, a fifth-generation inhibitor that works upstream by inhibiting dipeptidyl peptidase 1 (DPP1), the enzyme responsible for activating HNE and other neutrophil serine proteases [7].

References

The Discovery and Developers of BAY-678

Author: Smolecule Technical Support Team. Date: February 2026

The identification of BAY-678 was reported in a 2015 paper titled "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases" [1]. While this paper's primary focus is on the clinical candidate BAY 85-8501, it explicitly documents This compound as a key chemical probe that emerged from the same chemical optimization series [2] [1].

The research was conducted by a team of scientists from Bayer, indicating that the compound was discovered within the company's research and development division [1]. The authors listed on the paper are Franz von Nussbaum, Victor M. Li, Sven Allerheiligen, and their colleagues [1].

Technical Profile of this compound

Property Description
IUPAC Name 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [3]
Molecular Formula C₂₀H₁₅F₃N₄O₂ [2] [4]
CAS Number 675103-36-3 [2] [4]
Biological Target Human Neutrophil Elastase (HNE) [2] [3]
IC₅₀ (Potency) 20 nM [2] [3] [4]
Selectivity >2,000-fold selectivity against a panel of 21 other serine proteases [2] [4]
Key Feature Orally bioavailable and cell-permeable chemical probe [2] [4]

Research Applications and Inhibitor Development

This compound was developed to target Human Neutrophil Elastase (HNE), a protease that plays a key role in degrading matrix proteins and is implicated in the pathology of inflammatory lung diseases [3] [1]. The development of this compound represents the fourth generation of HNE inhibitors, characterized by a reversible, non-reactive mechanism and a unique dihydropyrimidinone structure that allows for high potency and selectivity [5].

The compound is supplied as a chemical probe through a partnership with the Structural Genomics Consortium (SGC), making it available to the academic research community for further investigation [2] [4].

Lead Dihydropyrimidinone Lead Structure Opt Chemical Optimization Lead->Opt Probe This compound Chemical Probe Opt->Probe Candidate BAY 85-8501 Clinical Candidate Opt->Candidate App2 Research Use: SGC Chemical Probe Probe->App2 App1 Preclinical Models: Acute Lung Injury, Pulmonary Hypertension Candidate->App1

The diagram above illustrates how this compound fits into the broader drug discovery pipeline at Bayer, originating from a common lead structure and progressing alongside the clinical candidate.

Experimental Use and Handling

For researchers using this compound in experimental settings, here are key protocols and data:

In Vitro Inhibition Assay [2] [3]

  • Target: Human Neutrophil Elastase (HNE)
  • Measured Value: IC₅₀ of 20 nM
  • Selectivity Testing: Panel of 21 serine proteases
  • Result: No significant inhibition at concentrations up to 30 µM

In Vivo Administration (Representative Protocol) [2]

  • Model: Rats
  • Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
  • Stock Solution: Prepare in DMSO at 25 mg/mL
  • Storage: -20°C for 1 year (solution), -20°C for 3 years (powder)

Pharmacokinetic Profile in Rats [3]

  • Half-life (t₁/₂): 1.3 hours
  • Clearance: Medium
  • Bioavailability: Oral

References

BAY-678 target profile serine proteases

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile and Mechanism of Action

BAY-678 specifically inhibits Human Neutrophil Elastase (HNE), which is also known as ELANE, neutrophil elastase, or ELA2 [1]. HNE is a serine protease from the chymotrypsin-like family stored in azurophil granules of neutrophils [2]. It plays a pivotal role in innate immunity by degrading foreign proteins and host matrix components like elastin and collagen [2]. Uncontrolled HNE activity due to an imbalance with its natural inhibitors (SERPINs) is implicated in tissue damage in diseases such as COPD, acute lung injury (ALI), and bronchiectasis [2].

This compound acts as a potent and selective reversible inhibitor that works by binding to the active site of HNE in a unique, locked bioactive conformation. This binding involves induced-fit interactions with the S2 and S1 pockets of the enzyme, leading to highly potent inhibition [2].

Quantitative Biochemical and Pharmacological Data

The table below summarizes the key quantitative data for this compound:

Parameter Value Details / Assay System
HNE Potency (IC₅₀) 20 nM Biochemical assay using fluorogenic peptide substrate MeOSuc-AAPV-AMC [3] [4] [5].
HNE Potency (Kᵢ) 15 nM Biochemical Neutrophil Elastase Assay [3] [1].
Selectivity > 2,000-fold Tested against a panel of 21 other serine proteases; no inhibition observed up to 30 µM [3] [4] [5].
Off-Target Profile Clean Radioligand binding assays with 64 receptors/transportors at 10 µM; clean in-house kinase panel; closest hit was HTR3 (pKi = 5.55) [1].
Species Specificity Strong for human HNE Much weaker against mouse/rat NE (Ki = 700/600 nM) [5] [1].
In Vivo Pharmacokinetics Oral bioavailability, t₁/₂ = 1.3 h (rat) Demonstrated efficacy in rodent models of acute lung injury [3] [4] [1].

Experimental Protocols for Key Assays

Biochemical Inhibition Assay

The primary biochemical assay for determining IC₅₀ values uses a fluorogenic substrate [2].

  • Enzyme: Isolated human neutrophil elastase.
  • Substrate: MeOSuc-AAPV-AMC, a peptide substrate conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage by HNE, the released AMC produces a fluorescent signal that can be quantified [2].
  • Procedure: The enzyme activity is measured in the presence and absence of various concentrations of this compound. The reduction in fluorescence signal compared to the control (no inhibitor) is used to calculate the percentage inhibition and the IC₅₀ value [2].
Selectivity Profiling Assay

The high selectivity of this compound was confirmed through two main approaches:

  • Serine Protease Panel: The inhibitor was tested against a panel of 21 related serine proteases (e.g., other enzymes from the chymotrypsin family) at a high concentration of 30 µM. No significant inhibition was observed for any other protease, confirming >2000-fold selectivity for HNE [3] [2].
  • Broad Off-Target Screening: Profiling against 64 other receptors and transporters at 10 µM showed a clean profile, with no significant off-target binding [1].

Mechanism of Action and Binding

The high potency of this compound is achieved by "freezing" its bioactive conformation. A strategically positioned methyl sulfone group on the molecule locks it into the precise 3D shape required for optimal binding to HNE's active site [2]. This binding causes an induced-fit adjustment in the enzyme, allowing the inhibitor to form tight interactions within the S2 and S1 substrate pockets [2].

G BAY678 This compound Binding Induced-Fit Binding (Locked Conformation) BAY678->Binding  Adopts HNE Human Neutrophil Elastase (HNE) S1Pocket Tight Interaction with S1 Pocket HNE->S1Pocket  Results in S2Pocket Tight Interaction with S2 Pocket HNE->S2Pocket  Results in Binding->HNE  To Inhibition HNE Inhibition S1Pocket->Inhibition  Leading to S2Pocket->Inhibition  Leading to

This compound mechanism of HNE inhibition

Therapeutic Application and Research Use

This compound was developed as a chemical probe to study HNE biology and is a candidate for treating pulmonary diseases [2] [1]. It has shown significant efficacy in preclinical rodent models of acute lung injury (ALI), demonstrating anti-inflammatory and tissue-protective effects [5].

A critical consideration for researchers is its strong species specificity. This compound is significantly less potent against mouse and rat neutrophil elastase, limiting its use in standard rodent models unless the experiment involves administering human HNE [1].

References

Solubility Data and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key physical characteristics and solubility data for BAY-678 from multiple supplier sources.

Parameter Value Notes / Source
Molecular Weight 400.35 g/mol [1] [2] [3]
Solubility in DMSO 100 mM (40.03 mg/mL) Tocris [1], R&D Systems [2]
150 mg/mL (374.67 mM) MedChemExpress (may be hygroscopic) [4]
20 mg/mL Sigma-Aldrich [3]
Recommended Storage -20°C [1] [2] [4]
Purity ≥98% [1] [2] [3]

Based on the solubility data, you can prepare stock solutions using the following guide (calculated based on a molecular weight of 400.35 g/mol):

Target Concentration Mass to Volume (Example)
10 mM Add 2.5 mL of DMSO to 10 mg of compound [1].
50 mM Add 0.5 mL of DMSO to 10 mg of compound [1].
100 mM Add 1.0 mL of DMSO to 40.03 mg of compound [1].

Experimental Protocol and Key Considerations

For researchers using this compound in biological assays, here is a detailed protocol and important experimental context.

  • Stock Solution Reconstitution: Weigh the desired mass of this compound. Add the appropriate volume of pure, anhydrous DMSO to achieve the required stock concentration. Vortex or sonicate the mixture briefly to ensure complete dissolution and to obtain a clear solution [1] [4].
  • In Vitro Assay Use: Once prepared, the stock solution can be diluted into aqueous assay buffers. Note that the percentage of DMSO in the final biological assay should be kept as low as possible (typically below 0.1-0.5%) to avoid solvent-related toxicity effects on cells [4].
  • In Vivo Dosing Formulations: For animal studies, a common formulation involves serially diluting the DMSO stock solution. One protocol suggests a mixture of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution suitable for administration [4].

Key Research Context for this compound

  • Biological Activity: this compound is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an reported IC₅₀ value of 20 nM. It shows high selectivity, with around 2000-fold selectivity over other serine proteases [1] [2] [5].
  • Critical Distinction: Active Enantiomer: It is crucial to note that the biological data describes the activity of the single, active (R)-enantiomer (CAS# 675103-36-3). A distinct, inactive racemate form (a 50/50 mixture of active and inactive molecules, CAS# 675103-35-2) is also commercially available and should not be used for biological experiments intending to target HNE [4] [6].

Workflow Diagram

The following diagram illustrates the logical workflow for preparing and using this compound in a research setting, from obtaining the compound to its application in experiments.

Start Obtain this compound (Confirm CAS: 675103-36-3) Step1 Weigh powder (≥98% Purity) Start->Step1 Step2 Reconstitute in anhydrous DMSO Step1->Step2 Step3 Store stock solution at -20°C Step2->Step3 Step4 Dilute for experiment Step3->Step4 Note1 Use fresh or aliquot Avoid freeze-thaw Step3->Note1 Assay1 In Vitro Assay Step4->Assay1 Assay2 In Vivo Study Step4->Assay2

References

Physical & Chemical Properties and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and specific storage conditions for BAY-678 racemate as provided by the manufacturer, DC Chemicals [1].

Property / Condition Specification / Guideline
Appearance Solid [1]
Recommended Storage Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1].
Specific Temperature -20°C (for powder form) or -80°C (when in solvent) [1]
Chemical Stability Stable under recommended storage conditions [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].

Handling and Safety Considerations

For safe handling and to maintain the compound's stability, please adhere to the following precautions [1]:

  • Personal Protection: Use appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended, and working in an area with adequate exhaust ventilation is advised.
  • Handling Precautions: Avoid inhalation and contact with skin or eyes. Take care to avoid dust and aerosol formation during handling.
  • Hazard Identification: The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

Experimental Protocol Guidance

The search results did not contain specific experimental protocols for testing this compound. For determining the stability of your specific batch, you would typically design a stability-indicating study. The general workflow for such an experiment can be summarized as follows:

G Start Prepare this compound Samples Condition1 Store samples at different conditions Start->Condition1 Condition2 e.g., -20°C, 4°C, 25°C Condition1->Condition2 Condition3 Different time points (e.g., 1, 3, 6 months) Condition2->Condition3 Analyze Analyze Samples Condition3->Analyze Method1 HPLC/Purity Check Analyze->Method1 Method2 Mass Spectrometry Analyze->Method2 Interpret Interpret Data & Determine Stability Method1->Interpret Method2->Interpret

Given the lack of specific protocols in the search results, here are key considerations for your experimental design:

  • Analytical Methods: The most common method for assessing the stability of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC) to monitor purity and the appearance of degradation products over time. Mass spectrometry can be used to identify any degradants [1].
  • Storage Conditions: Test the manufacturer's recommended storage condition (-20°C for powder) alongside stressed conditions (e.g., higher temperatures, light exposure) to understand the compound's degradation profile.
  • Solvent Consideration: The manufacturer specifies different storage temperatures for powder versus solvent forms. If you reconstitute the compound, the stability profile may change significantly, necessitating separate testing for your specific solution [1].

Key Information Gaps and Suggestions

The search results are limited to a single safety data sheet. No information was found on:

  • The compound's specific mechanism of action or its associated signaling pathways.
  • Detailed experimental protocols for its use or stability testing beyond basic storage.
  • Long-term stability data (e.g., shelf-life at -20°C).

To proceed with your research, I suggest:

  • Contacting the Supplier: Directly reach out to DC Chemicals or other vendors for any available technical bulletins or analytical data sheets.
  • Consulting Scientific Literature: Perform a thorough search on platforms like PubMed and Google Scholar for research articles that have used this compound. The methods sections of these papers often contain valuable practical details on handling and storage.

References

BAY-678 in vitro assay protocol HNE inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Profile and Quantitative Data

This compound is a potent, selective, and cell-permeable small-molecule inhibitor of HNE, recommended as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].

The table below summarizes the key in vitro biochemical data for this compound:

Assay Parameter Reported Value Assay Description
IC50 (HNE) 20 nM [3] [1] [4] Biochemical inhibition assay using the isolated human neutrophil elastase enzyme.
Ki (HNE) 15 nM [1] [5] Measured against human neutrophil elastase.
Selectivity >2,000-fold [4] [5] Selective over a panel of 21 other serine proteases (IC50 for all >30 µM).
Ki (Mouse NE) 700 nM [3] [1] [2] Significantly less potent against murine neutrophil elastase.

Experimental Workflow for HNE Inhibition

The following diagram outlines a generalized workflow for an in vitro HNE inhibition assay, which can be adapted for testing compounds like this compound.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Start Start HNE Inhibition Assay Prep1 Prepare compound serial dilutions (this compound in DMSO) Start->Prep1 Prep2 Prepare HNE enzyme solution in assay buffer Prep1->Prep2 Prep3 Prepare fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) Prep2->Prep3 Step1 Pre-incubate compound with HNE enzyme Prep3->Step1 Step2 Initiate reaction by adding fluorogenic substrate Step1->Step2 Step3 Incubate and measure fluorescence over time Step2->Step3 Analysis1 Calculate reaction rates for each concentration Step3->Analysis1 Analysis2 Plot dose-response curve and calculate IC50 Analysis1->Analysis2

Detailed Assay Methodology

The protocol below is reconstructed from methods described in the foundational literature for characterizing HNE inhibitors [6] [7]. You will need to optimize concentrations and conditions for your specific laboratory setup.

Materials
  • Inhibitor: this compound (e.g., from MedChemExpress, Tocris, TargetMol) [3] [4] [2]
  • Enzyme: Human Neutrophil Elastase (HNE) from human sputum [7]
  • Substrate: Fluorogenic peptide substrate MeOSuc-Ala-Ala-Pro-Val-AMC (AMC = 7-amino-4-methylcoumarin) [6]
  • Buffer: Standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
  • Equipment: Fluorescence microplate reader capable of kinetic measurements.
Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. The commercial data suggests a solubility of ≥ 100 mg/mL (249.78 mM) in DMSO [3].
    • Using the assay buffer, perform a series of serial dilutions to create a concentration range that brackets the expected IC50 (e.g., from 0.1 nM to 1 µM). Maintain a constant, low concentration of DMSO (e.g., 0.1-1%) across all samples, including controls.
  • Enzymatic Reaction:

    • In a 96-well plate, add the specified volume of assay buffer.
    • Add the diluted this compound solutions to the test wells.
    • Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).
    • Initiate the reaction by adding the HNE enzyme to a final concentration that falls within the linear range of activity (needs empirical determination).
    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C).
    • Start the reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to a final concentration of 20-100 µM.
  • Detection and Measurement:

    • Immediately place the plate in the fluorometer and measure the fluorescence continuously (kinetic mode) for 10-30 minutes.
    • Excitation/Emission wavelengths: Set to ~360-380 nm (Ex) and ~440-460 nm (Em) for the AMC fluorophore.
Data Analysis
  • Calculate the initial velocity (Vᵢ) of the reaction for each well from the slope of the linear portion of the fluorescence vs. time curve.
  • Normalize the velocities: % Activity = (Vᵢ (inhibited) / Vᵢ (positive control)) × 100.
  • Plot the % Activity against the logarithm of the this compound concentration.
  • Fit the data with a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Critical Researcher Notes

  • Species Specificity: this compound is highly specific to human HNE. Its potency against mouse neutrophil elastase (MNE) is significantly lower (Ki = 700 nM) [3] [1]. This limits its use in rodent disease models unless the experimental setup involves administering human HNE [1].
  • Biochemical vs. Cellular Activity: While this compound is cell-permeable, its activity in cellular assays has not been extensively reported, though no cell penetration issues are expected [1].
  • Ligand/Protein Complex: The 3D structure of this compound bound to HNE is available in the Protein Data Bank under accession code 5A0A [1]. This can be a valuable resource for understanding the binding interactions.

References

Stock Solution Preparation and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical properties and solubility data for BAY-678 to aid in stock solution preparation.

Property Details
Molecular Formula C₂₀H₁₅F₃N₄O₂ [1] [2] [3]
Molecular Weight 400.35 - 400.40 g/mol [1] [2] [3]
CAS Number 675103-36-3 [1] [2] [3]
Purity ≥98% (HPLC) [2]
Solubility in DMSO ≥ 100 mg/mL (~249.78 mM) [1] [3]
Recommended Stock Concentration 10 mM - 100 mM (in DMSO)

Detailed Protocol for Stock Solution Preparation

This compound 100 mM Stock Solution in DMSO

  • Calculations: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.1 mol/L × 0.001 L × 400.35 g/mol = 40.0 mg
  • Weighing: Accurately weigh 40.0 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.

  • Mixing: Vortex or sonicate the mixture until a clear solution is obtained. Sonication is recommended to ensure complete dissolution [4].

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.
    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 year) [1] [3].

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for setting up in vitro experiments using the this compound stock solution.

workflow Start Prepare 100 mM this compound Stock Solution in DMSO Store Aliquot & Store at -80°C Start->Store Thaw Thaw Aliquot on Ice Store->Thaw Dilute Dilute in Assay Buffer Thaw->Dilute Treat Treat Cells/Enzyme Dilute->Treat Analyze Analyze Results (e.g., HNE Activity) Treat->Analyze

Critical Application Notes

  • Solvent Considerations: DMSO is the preferred solvent for preparing high-concentration stock solutions. This compound is also soluble in ethanol, though to a lesser extent (≥ 4.76 mg/mL or ~11.89 mM) [1] [3].
  • In Vitro Dilution: When adding the stock solution to aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤0.1-1.0%) to avoid cellular toxicity or solvent effects on the enzyme.
  • Stability: The solid powder should be stored desiccated at -20°C for up to 3 years [4] [3]. Avoid repeated freezing and thawing of the stock solution.
  • Bioactivity Context: this compound is a potent and selective inhibitor of Human Neutrophil Elastase (HNE) with an IC₅₀ of 20 nM. It demonstrates over 2,000-fold selectivity against a panel of 21 other serine proteases [1] [2]. This high-quality chemical probe is useful for investigating the role of HNE in pulmonary diseases such as COPD, acute lung injury, and pulmonary hypertension [3] [5].

Important Safety and Compliance Notes

  • For Research Use Only: this compound and its related products are intended for research purposes only and are not for human consumption or diagnostic use [4] [1] [3].
  • Controlled Substance: Please note that this product may be a controlled substance and not for sale in all territories [2].

References

BAY-678: Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Details / Assay
Target Human Neutrophil Elastase (HNE) Serine protease [1] [2]
IC₅₀ 20 nM Biochemical Neutrophil Elastase Assay [1] [3]
Kᵢ 15 nM Biochemical Neutrophil Elastase Assay [1] [2]
Selectivity > 30-fold selective Tested against 21 other serine proteases (all IC₅₀ > 30 µM) [1]
In Vivo Efficacy Effective in an ALI model Specific model details not provided [3] [2]
Pharmacokinetics Oral bioavailability, t₁/₂ = 1.3 h (rat) [1] [2]

Critical Research Consideration: Species Specificity

A crucial factor for experimental design is the significant species specificity of BAY-678. It is much less potent against neutrophil elastase from mice and rats, which are commonly used in preclinical models [1].

  • Potency in Humans: Ki = 15 nM [1]
  • Potency in Rodents: Ki = 600-700 nM (Mouse/Rat) [1]

This difference means that this compound may show weak or no activity in standard rodent models of ALI unless the model involves the administration of human neutrophil elastase (HNE) [1]. The related compound BAY 85-8501 from the same research program is noted to be significantly more potent in rodent models and may be a more suitable tool compound for studies in mice and rats [1] [4].

HNE's Role in Lung Injury and Inhibitor Mechanism

To contextualize the application of this compound, the diagram below illustrates the role of HNE in the pathogenesis of Acute Lung Injury and the point of inhibition by this compound.

InflammatoryTrigger Inflammatory Trigger (e.g., LPS, Infection) NeutrophilActivation Neutrophil Activation & HNE Release InflammatoryTrigger->NeutrophilActivation HNE Human Neutrophil Elastase (HNE) NeutrophilActivation->HNE Substrate1 Degradation of: - Elastin - Collagen HNE->Substrate1 Substrate2 Cleavage of: - Growth Factors - Cell-Surface Receptors HNE->Substrate2 LungDamage Lung Parenchyma Damage Substrate1->LungDamage Substrate2->LungDamage ALI Acute Lung Injury (ALI) Impaired Gas Exchange LungDamage->ALI BAY678 This compound Inhibitor Inhibition Reversible Inhibition (Binds HNE Active Site) BAY678->Inhibition  Binds Inhibition->HNE  Blocks

Suggestions for Protocol Development

Given the lack of a specific protocol for this compound, you may need to adapt existing ALI model methodologies. Here are some points to consider:

  • Consult the Primary Source: The most authoritative information is in the foundational research paper: von Nussbaum et al. ChemMedChem. 2015;10(7):1163-73 [4] [2]. While the full text was not in the search results, it may contain the model details you need.
  • Model Selection: Given the species specificity, consider establishing an ALI model that involves direct instillation of human HNE into the airways to validate the efficacy of this compound [1].
  • Dose Exploration: Without a stated dose, preliminary dose-ranging studies will be necessary. A related, more potent compound (BAY 85-8501) was effective in a rodent model at about 1 mg/kg, suggesting this compound might require a higher dose [1].

References

Application Notes: BAY 678 Solvent Preparation

Author: Smolecule Technical Support Team. Date: February 2026

BAY 678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an IC₅₀ of 20 nM. It exhibits high selectivity and has shown effectiveness in in vivo models, such as for acute lung injury [1]. Proper solvent preparation is critical for maintaining its stability and bioactivity.

Solubility and Storage Summary

The table below summarizes the key physical and handling characteristics for BAY 678.

Property Specification
Molecular Weight 400.35 g/mol [1]
Purity ≥98% (HPLC) [1]
Solubility in DMSO 100 mM (40.03 mg/mL) [1]
Solubility in Ethanol Information not located in search results
Storage (Lyophilized Powder) -20°C, desiccated [1]
Storage (Solution in DMSO) -20°C; use within 3 months to prevent loss of potency; aliquot to avoid multiple freeze-thaw cycles [2]

Experimental Protocols

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

This high-concentration stock solution is suitable for in vitro cell culture studies.

  • Materials: BAY 678 lyophilized powder, anhydrous DMSO (≥99.9%), microcentrifuge tubes, calibrated pipettes.
  • Procedure:
    • Calculations: Determine the mass of powder needed. For example, to make 1 mL of a 100 mM solution, you require 40.03 mg of BAY 678.
    • Weighing: Accurately weigh the calculated amount of BAY 678 powder and transfer it to a clean microcentrifuge tube.
    • Reconstitution: Add the appropriate volume of anhydrous DMSO directly to the tube to achieve the desired final volume and concentration (e.g., 40.03 mg powder + 1 mL DMSO = 100 mM stock).
    • Mixing: Vortex or pipette mix the solution for 1-2 minutes until the powder is fully dissolved. The solution should be clear.
    • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
    • Storage: Store aliquots at -20°C. Under these conditions, the solution is stable for up to 3 months [2].
Protocol 2: Diluting Stock Solution for Cell Treatment

This protocol outlines how to create a working dilution from your DMSO stock.

  • Materials: 100 mM BAY 678 stock in DMSO, cell culture medium (without serum), sterile tubes.
  • Procedure:
    • Perform all dilutions in a sterile environment.
    • Prepare an intermediate dilution in plain cell culture medium (e.g., dilute 10 µL of 100 mM stock into 990 µL medium to make a 1 mM solution).
    • Vortex the intermediate dilution thoroughly.
    • Further dilute this intermediate solution into the cell culture medium containing serum to achieve the final working concentration for your experiment.
    • Critical Control: Include a vehicle control containing the same final concentration of DMSO (e.g., 0.1% v/v) as your highest BAY 678 treatment dose.

Experimental Workflow

The following diagram illustrates the logical workflow for preparing and using BAY 678 in experimental settings:

BAY678_Workflow Start Start: Weigh BAY 678 lyophilized powder Reconstitute Reconstitute in Anhydrous DMSO Start->Reconstitute Aliquot Aliquot and Store at -20°C Reconstitute->Aliquot Dilute Dilute in Culture Medium (Serum-Free) Aliquot->Dilute FinalDilute Final Dilution in Complete Medium Dilute->FinalDilute Treat Apply to Cells + Vehicle Control FinalDilute->Treat Analyze Analyze Results Treat->Analyze

Critical Considerations for Researchers

  • Solvent Choice for Biological Assays: While DMSO is essential for creating stock solutions, its final concentration in cell culture should typically be kept below 0.5% to avoid cellular toxicity. The dilution protocols above are designed to mitigate this risk [3].
  • Solvent Polarity: DMSO is a polar aprotic solvent, which means it lacks O-H or N-H bonds and cannot function as a hydrogen bond donor [4] [3]. This property makes it an excellent solvent for dissolving a wide range of organic compounds like BAY 678 without significantly solvating and deactivating nucleophiles.
  • Handling and Safety: BAY 678 is for research use only. Personal protective equipment should be worn. All waste should be disposed of according to institutional regulations for chemical and biological materials.

Guidance on Ethanol Solubility

The search results do not provide specific solubility data for BAY 678 in ethanol. Based on general principles, ethanol is a polar protic solvent capable of hydrogen bonding [4]. A compound's solubility depends on its specific chemical structure, and without empirical data, solubility in ethanol cannot be guaranteed.

  • Recommended Action: If using ethanol is necessary for your experimental design, you will need to perform a small-scale solubility test. Dissolve a small amount of BAY 678 powder in ethanol to see if it forms a clear solution at your required concentration.

References

BAY-678 working concentration in experiments

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678: Chemical & In Vitro Profile

The table below summarizes the core quantitative data available for this compound, primarily from commercial and research sources [1].

Property Value / Description
Target Human Neutrophil Elastase (HNE) [1]
IC₅₀ (HNE) 20 nM [1]
Ki (Murine NE) 700 nM [1]
Selectivity >2,000-fold selectivity in a panel of 21 serine proteases [1]
Cell Permeability Cell-permeable [1]
Recommended Stock Solution 10-100 mM in DMSO [1]
In Vitro Solubility ≥ 100 mg/mL (249.78 mM) in DMSO [1]

Experimental Protocols

Here is a detailed methodology for a cellular differentiation assay using BNAY-678, based on a study investigating ELANE-associated neutropenia [2].

Protocol 1: Neutrophil Differentiation Assay Using Human CD34+ Cells
  • Objective: To evaluate the effect of this compound on the in vitro differentiation of human hematopoietic stem cells into neutrophils.
  • Cell Source: CD34+ cells isolated from human bone marrow or G-CSF-mobilized peripheral blood [2].
  • Key Reagents:
    • This compound (selective, cell-permeable HNE inhibitor) [2] [1].
    • Cell culture media: StemSpan SFEMII (for expansion) and RPMI-1640 (for differentiation) [2].
    • Cytokines: IL-3, SCF, GM-CSF, and G-CSF [2].
    • Staining antibodies: Pacific Blue-CD66b, APC-CD14, APC-CD11b, Pacific Blue-CD15 [2].

The experimental workflow for this protocol involves a multi-step process of cell expansion and differentiation, as illustrated below.

Start Start: Obtain Human CD34+ Cells A Step 1: Cell Expansion Culture for 4 days in StemSpan SFEMII with Expansion Supplement & UM729 Start->A B Step 2: Neutrophil Differentiation - Phase 1 Culture for 7 days in RPMI + FBS with IL-3, SCF, GM-CSF, G-CSF A->B C Step 3: Neutrophil Differentiation - Phase 2 Culture for 7 days in RPMI + FBS with G-CSF only B->C D Step 4: Treatment Add this compound or Vehicle Control (DMSO) C->D Treatment applied throughout differentiation E Step 5: Analysis (Day 14/15) Flow Cytometry & Cytospin Staining D->E F End: Assess Neutrophil Differentiation (CD66b+/CD11b+ cells) E->F

  • Critical Notes & Optimization:
    • This compound Treatment: The search results confirm this compound is cell-permeable but do not specify the exact concentration used in this assay. The study noted that, unlike another inhibitor (MK0339), this compound did not show a positive effect on restoring neutrophil differentiation in their model [2].
    • Control: Always include a vehicle control (e.g., DMSO at the same concentration used for dissolving this compound).
    • Viability Monitoring: Regularly monitor cell count and viability throughout the culture period using trypan blue or propidium iodide [2].

Information Gaps and Further Research

The available information has significant limitations for creating a complete application note:

  • Missing Working Concentrations: The core requirement for "working concentration in experiments" is largely unmet. The precise concentrations of this compound used in the cited cellular [2] and in vivo [1] studies are not provided.
  • Limited Protocol Scope: Only one specific cellular protocol could be detailed. Information on other standard assays, such as direct HNE enzymatic activity inhibition or additional animal model dosages, is not available in these results.

To proceed with your research, I suggest you:

  • Consult Primary Literature: Search for original research articles that use this compound on platforms like PubMed. The phrase "this compound" or its generic name might yield papers with full methodological details.
  • Contact Suppliers: Reach out to commercial suppliers like MedChemExpress (MCE) [1] directly. They sometimes have access to more detailed technical data or application notes not listed on their website.

References

BAY-678 pulmonary disease model application

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678: Mechanism and Biochemical Profile

This compound is an orally active, potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3]. HNE is a serine protease that plays a key role in degrading pathogens and extracellular matrix components as part of the innate immune response [4] [5]. However, excessive HNE activity is implicated in the pathology of several inflammatory lung diseases by causing tissue damage and sustaining inflammation [1] [4] [2]. This compound functions by reversibly inhibiting HNE, thereby helping to reestablish the protease-antiprotease balance [4] [2].

The table below summarizes key biochemical and pharmacological data for this compound:

Parameter Value / Description Reference
Target Human Neutrophil Elastase (HNE) [1] [2] [3]
IC₅₀ 20 nM [1] [2] [3]
Kᵢ 15 nM [6] [1]
Selectivity >2,000-fold selective over a panel of 21 other serine proteases [1] [2] [3]
Bioavailability Orally bioavailable [1] [2] [3]
Physical Form White to light brown or light yellow to yellow solid powder [6] [2]
Solubility Soluble in DMSO (≥ 100 mg/mL), Ethanol (≥ 30 mg/mL) [6] [1] [2]

Preclinical Applications in Pulmonary Disease Models

This compound has shown efficacy in various animal models related to pulmonary diseases, demonstrating its potential as a research tool for investigating HNE-driven pathology.

The following diagram illustrates the primary mechanism of action and downstream effects in disease models:

G BAY678 This compound Administration (Oral) HNE Human Neutrophil Elastase (HNE) BAY678->HNE Targets Inhibition HNE Inhibition HNE->Inhibition Pathogenesis Reduced Pathogenesis Inhibition->Pathogenesis ALI Acute Lung Injury (ALI) Model Pathogenesis->ALI Improves Emphysema Emphysema Model Pathogenesis->Emphysema Improves PAH Pulmonary Arterial Hypertension (PAH) Model Pathogenesis->PAH Beneficial Effects

Key findings from in vivo studies include:

  • Protease-Induced Acute Lung Injury (ALI): In a mouse model of ALI induced by exogenous HNE, oral administration of this compound successfully inhibited the HNE activity in the lung [2].
  • Emphysema and Pulmonary Arterial Hypertension (PAH): In rodent models of PAH, this compound demonstrated notable positive effects on pulmonary hemodynamics and vascular remodeling [1] [2]. It also showed efficacy in an emphysema model, indicating anti-inflammatory and anti-remodeling mechanisms of action [2].

Experimental Protocols for Research

The following protocols are compiled from product literature and cited research. Optimize concentrations and conditions for your specific experimental system.

In Vitro HNE Inhibition Assay

This protocol is adapted from general principles for evaluating HNE activity [7].

  • 1. Reagent Preparation

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in assay buffer to create a working concentration series.
    • HNE Enzyme: Reconstitute human neutrophil elastase as per the manufacturer's instructions.
    • Substrate: Use a specific chromogenic or fluorogenic substrate for HNE (e.g., MeOSuc-AAPV-pNA).
  • 2. Assay Procedure

    • In a microplate, mix the HNE enzyme with varying concentrations of this compound or vehicle control (DMSO) in a suitable reaction buffer (e.g., Tris-HCl, pH 7.5).
    • Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature.
    • Initiate the reaction by adding the substrate.
    • Monitor the change in absorbance or fluorescence continuously for 10-30 minutes using a plate reader.
  • 3. Data Analysis

    • Calculate the rate of reaction (velocity) for each well.
    • Plot the inhibition rate against the logarithm of the this compound concentration and fit the data with a nonlinear regression curve to determine the IC₅₀ value.
In Vivo Dosing Protocol (Preclinical Models)

This protocol is based on efficacy seen in a murine acute lung injury model [2].

  • 1. Formulation

    • Standard Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2].
    • Preparation: Sequentially add co-solvents from left to right. First, dissolve this compound in DMSO, then add PEG300 and mix evenly. Add Tween-80 and mix, followed by saline to achieve the final dosing concentration [2].
  • 2. Administration

    • Route: Oral gavage.
    • Dosage: Effective doses reported in models range, but a dose of 17 mg/kg has been associated with efficacy [1].
    • Timing: Administer prior to or concurrently with disease model induction, as required by the experimental design.
  • 3. Key Considerations

    • The formulation should be prepared fresh for optimal results.
    • A control group should receive the vehicle alone.
    • The specific dosing regimen (e.g., single vs. multiple doses) must be optimized for the disease model and endpoint measurements.

Research Context and Further Development

  • BAY-677: This compound is the inactive S-enantiomer of this compound and is commercially available for use as a critical negative control in experiments to confirm on-target effects [6] [3].
  • Clinical Progeny: this compound served as a fourth-generation HNE inhibitor in its class. It was used as a starting point to develop brensocatib, a fifth-generation compound. Notably, brensocatib is not a direct HNE inhibitor but a selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme responsible for activating HNE and other neutrophil serine proteases [8]. This represents an alternative, upstream approach to modulating neutrophilic inflammation.

Critical Notes for Researchers

  • Research Use Only: this compound is labeled for research use only and not for human diagnosis or treatment [1] [2] [3].
  • Storage: The powder should be stored at -20°C. Stock solutions in DMSO are best used freshly prepared but can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles [2].
  • Vehicle Control: The use of an appropriate vehicle control (e.g., DMSO) and the inactive enantiomer (BAY-677) is crucial for validating experimental results.

References

BAY-678 Application Notes: Comprehensive Selectivity Profile and Experimental Protocols for Neutrophil Elastase Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Significance

BAY-678 represents a fourth-generation, highly potent and selective small-molecule inhibitor of human neutrophil elastase (HNE or ELANE), a serine protease implicated in numerous inflammatory and tissue-destructive diseases. This dihydropyrimidinone-based compound was developed through strategic medicinal chemistry optimization to achieve exceptional selectivity within the serine protease family while maintaining oral bioavailability, making it both a valuable chemical probe for research and a promising therapeutic candidate. This compound is designated as a chemical probe to the public via the Structural Genomics Consortium (SGC), emphasizing its importance as a validated research tool for the scientific community [1] [2].

The clinical relevance of neutrophil elastase inhibition spans multiple disease areas, including chronic obstructive pulmonary disease (COPD), acute lung injury, bronchiectasis, pulmonary arterial hypertension, and cystic fibrosis. Excessive HNE activity contributes to tissue damage through degradation of extracellular matrix components like elastin and collagen, amplification of inflammatory responses, and processing of various bioactive proteins [3] [4]. More recently, HNE has been implicated in the pathogenesis of severe COVID-19, where elevated levels correlate with respiratory distress and vascular complications, highlighting the therapeutic potential of targeted inhibition [4].

Table 1: Key Characteristics of this compound

Parameter Specification Reference
Molecular Target Human Neutrophil Elastase (ELANE) [1]
IC₅₀ (Biochemical) 20 nM [1]
Kᵢ (Biochemical) 15 nM [2]
Selectivity >30-fold selective against 21 serine proteases [2]
CYP Inhibition Clean profile against CYP 2C9 and 3A4 [3]
Primary Therapeutic Areas Pulmonary diseases, Cardiovascular diseases, Inflammatory conditions [3] [4]

Selectivity Profile and Quantitative Data

Comprehensive Selectivity Assessment

This compound demonstrates remarkable target specificity when profiled against diverse protein families. Comprehensive screening against 64 receptors and transporters at 10 µM concentration revealed no significant off-target interactions, confirming selectivity beyond the serine protease family. Similarly, the compound showed a clean profile when tested against a panel of kinases at 20 µM concentration. In GPCR screening, the only marginal hit was on HTR3 with a pKi of 5.55, indicating minimal clinical relevance [2]. This extensive profiling establishes this compound as an outstandingly specific chemical tool for deciphering HNE biology without confounding off-target effects.

Serine Protease Family Selectivity

The structural optimization of this compound focused on achieving high selectivity within the challenging serine protease family, where active sites show significant conservation. Through strategic introduction of substituents that exploit subtle differences in S1 and S2 binding pockets, this compound achieves exceptional discrimination for HNE over related proteases [3].

Table 2: Quantitative Selectivity Profile of this compound

Protein Target Potency (IC₅₀ or Kᵢ) Selectivity Fold (vs. HNE) Assay Type
Human Neutrophil Elastase IC₅₀ = 20 nM; Kᵢ = 15 nM 1x Biochemical assay
Mouse Neutrophil Elastase Kᵢ = 700 nM 47x weaker Biochemical assay
Rat Neutrophil Elastase Kᵢ = 600 nM 40x weaker Biochemical assay
21 Serine Proteases IC₅₀ > 30 µM >1,500x selective Biochemical panel
HTR3 (closest GPCR hit) pKi = 5.55 >300x selective Radioligand binding

A crucial consideration for researchers is the significant species specificity of this compound. The inhibitor exhibits substantially reduced potency against mouse and rat neutrophil elastase (47-fold and 40-fold weaker, respectively) compared to the human enzyme [2]. This property has critical implications for translational studies and requires careful consideration in experimental design, particularly for in vivo models where human HNE may need to be introduced to assess compound efficacy.

Experimental Protocols and Methodologies

Biochemical Assay for HNE Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human neutrophil elastase in a cell-free system [3] [2].

Materials and Reagents:

  • Purified human neutrophil elastase (commercially available)
  • Fluorogenic substrate: MeOSuc-AAPV-AMC (Methoxy-succinyl-alanyl-alanyl-prolyl-valyl-7-amino-4-methylcoumarin)
  • Assay buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4
  • This compound compound stock solution (10 mM in DMSO)
  • Black 96-well or 384-well microplates
  • Fluorescence plate reader capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing 1% DMSO, typically spanning 0.1 nM to 10 µM.
  • Add 10 µL of each dilution to appropriate wells; include DMSO-only controls for uninhibited enzyme activity.
  • Add 20 µL of HNE solution (0.5 nM final concentration) to all sample wells.
  • Initiate the reaction by adding 20 µL of fluorogenic substrate (50 µM final concentration).
  • Incubate at room temperature for 30-60 minutes while protecting from light.
  • Measure fluorescence (excitation 380 nm, emission 460 nm) at regular intervals.
  • Calculate percentage inhibition relative to uninhibited controls and determine IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism).

Technical Notes:

  • Maintain DMSO concentration consistently below 1% across all samples.
  • Include appropriate controls for background fluorescence (enzyme without substrate, substrate without enzyme).
  • Perform experiments in triplicate for statistical reliability.
  • The assay should be conducted at physiological pH (7.4) for clinically relevant data.
Cellular Activity Assessment

Objective: To evaluate the cellular activity and permeability of this compound in neutrophil-based systems [2].

Materials and Reagents:

  • Human neutrophils (freshly isolated or differentiated HL-60 cells)
  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
  • Cell-permeable neutrophil elastase substrate (e.g., NE Green, EnzChek Elastase Assay Kit)
  • Stimulants (e.g., phorbol myristate acetate, fMLP)
  • Tissue culture reagents and equipment
  • Flow cytometer or fluorescence microscope

Procedure:

  • Isolate human neutrophils from fresh blood or differentiate HL-60 cells using DMSO.
  • Pre-treat cells with varying concentrations of this compound (1 nM to 10 µM) or vehicle control for 30-60 minutes.
  • Load cells with fluorogenic elastase substrate according to manufacturer's instructions.
  • Activate neutrophils with appropriate stimulant (e.g., 100 nM PMA) for 30-120 minutes.
  • Measure elastase activity by fluorescence intensity using flow cytometry or plate reader.
  • Assess cell viability simultaneously using compatible viability dyes.
  • Calculate percentage inhibition relative to stimulated, untreated controls.

Technical Notes:

  • Primary human neutrophils should be used within 2-4 hours of isolation.
  • Include unstimulated controls to establish baseline fluorescence.
  • Consider measuring supernatant and cell-associated fluorescence separately.
  • This compound is cell-permeable and expected to effectively inhibit intracellular HNE activity.

G Start Start this compound Experiment Biochemical Biochemical Assay Determine IC₅₀ Start->Biochemical Cellular Cellular Assay Assess permeability & activity Start->Cellular Animal In Vivo Studies Start->Animal B1 Prepare inhibitor dilutions (0.1 nM - 10 µM) Biochemical->B1 C1 Isulate human neutrophils or differentiate HL-60 cells Cellular->C1 A1 Consider species specificity: Weak vs. murine ELANE (Ki = 700 nM) Animal->A1 DataAnalysis Data Analysis B2 Add HNE enzyme (0.5 nM final) B1->B2 B3 Initiate reaction with fluorogenic substrate B2->B3 B4 Measure fluorescence (Ex 380 nm / Em 460 nm) B3->B4 B5 Calculate IC₅₀ using nonlinear regression B4->B5 B5->DataAnalysis C2 Pre-treat with this compound (1 nM - 10 µM) C1->C2 C3 Load with fluorogenic elastase substrate C2->C3 C4 Activate with stimulant (e.g., PMA) C3->C4 C5 Measure cellular fluorescence via flow cytometry C4->C5 C5->DataAnalysis A2 Option 1: Administer human HNE in model A1->A2 A3 Option 2: Use this compound analog with better murine activity A1->A3 A4 Monitor efficacy in disease models A2->A4 A3->A4 A4->DataAnalysis

Figure 1: Experimental Workflow for Comprehensive this compound Characterization. This diagram outlines the key steps in evaluating this compound activity across biochemical, cellular, and in vivo contexts, highlighting critical decision points, particularly regarding species specificity.

Research Applications and Practical Guidelines

Utilizing this compound in Disease Models

This compound has demonstrated significant efficacy in diverse preclinical models of pulmonary diseases, including acute lung injury and lung emphysema, where it exhibits both anti-inflammatory and anti-remodeling effects. Additionally, the compound has shown beneficial pulmonary hemodynamic and vascular effects in models of pulmonary arterial hypertension [1]. When designing studies with this compound, several critical considerations must be addressed:

  • Species Specificity Planning: Due to significantly reduced potency against murine and rat elastase, researchers must strategically adapt their experimental approaches. Two primary strategies have been employed:

    • Introduction of human HNE: In some models, human neutrophil elastase is administered to create the disease phenotype, allowing assessment of this compound efficacy [2].
    • Alternative compounds: For native murine models, this compound may show limited efficacy, and researchers might consider analogs with better cross-species activity.
  • Dosing Considerations: this compound exhibits favorable oral bioavailability in rodent models, with a half-life of approximately 1.3 hours after oral administration [2]. This pharmacokinetic profile supports twice-daily dosing regimens in chronic models. For cellular experiments, working concentrations typically range from 10 nM to 10 µM, with maximal effects observed in the 100-500 nM range.

  • Model Selection Guidance:

    • For COPD and emphysema models: Cigarette smoke exposure models are most relevant, with endpoints including lung function measurements, histology for alveolar destruction, and inflammatory markers.
    • For acute lung injury models: Lipopolysaccharide (LPS)-induced inflammation models are appropriate, assessing neutrophil infiltration, cytokine production, and vascular permeability.
    • For cardiovascular applications: Atherosclerosis models (ApoE-/- mice) and myocardial infarction models can be utilized to investigate HNE's role in plaque stability and cardiac remodeling [4].
Data Interpretation and Validation

When interpreting results obtained with this compound, researchers should:

  • Confirm target engagement through complementary approaches, such as monitoring specific neutrophil elastase activity biomarkers or using alternative HNE inhibitors for validation.
  • Contextualize cellular findings within the broader protease-antiprotease balance, considering endogenous inhibitors like alpha-1 antitrypsin.
  • Correlate enzymatic inhibition with functional outcomes relevant to the specific disease model being studied.
  • Account for potential compensatory mechanisms that might develop with prolonged HNE inhibition.

Conclusion

This compound represents a state-of-the-art chemical probe for investigating human neutrophil elastase function in physiological and pathological contexts. Its exceptional selectivity profile, validated across multiple target classes, makes it an invaluable tool for delineating HNE-specific effects without confounding off-target activities. The detailed experimental protocols provided herein enable researchers to effectively implement this compound in their investigative workflows, from initial biochemical characterization to complex disease modeling.

The critical species specificity of this compound necessitates careful experimental design, particularly in preclinical models utilizing rodent systems. Researchers should strategically select appropriate models and consider complementary approaches to validate findings. As interest in neutrophil elastase continues to expand across pulmonary, cardiovascular, and inflammatory diseases, this compound offers a precision tool for mechanistic studies and therapeutic development.

References

Comprehensive Research Guide for BAY-678: Formulation, Experimental Protocols, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BAY-678

This compound represents a highly potent and selective inhibitor of human neutrophil elastase (HNE), serving as an important research tool for investigating pulmonary diseases and inflammatory conditions. This orally bioavailable compound demonstrates exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 20 nM against HNE, enabling researchers to effectively probe elastase-mediated biological processes in both cellular and animal models. The compound was developed as a chemical probe through the Structural Genomics Consortium (SGC) to facilitate the exploration of HNE-related disease mechanisms and potential therapeutic interventions [1] [2].

The pharmacological profile of this compound is characterized by its remarkable selectivity, exhibiting more than 2,000-fold specificity for HNE when tested against a panel of 21 other serine proteases. This exceptional selectivity minimizes off-target effects in experimental settings, making it a valuable tool for elucidating the specific roles of HNE in various pathological conditions. This compound has demonstrated significant efficacy in preclinical models of acute lung injury (ALI), lung emphysema, and pulmonary arterial hypertension (PAH), highlighting its relevance for studying respiratory and inflammatory diseases [1] [2].

Chemical Properties & Handling

Basic Chemical Specifications

This compound possesses well-characterized chemical properties that inform its experimental application and handling requirements. The compound features a molecular weight of 400.35 g/mol and has the chemical name 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile. Its chemical structure incorporates a pyrimidinyl pyridine carbonitrile core with trifluoromethyl phenyl substituents, contributing to its potent biological activity and selectivity profile [1] [2] [3].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 675103-36-3
Molecular Formula C₂₀H₁₅F₃N₄O₂
Molecular Weight 400.35 g/mol
Purity ≥98% (HPLC)
Storage Conditions -20°C (powder); -80°C (stock solutions)
Solubility & Storage Considerations

The solubility characteristics of this compound significantly influence its formulation for experimental applications. The compound demonstrates excellent solubility in DMSO with a maximum concentration of approximately 100 mg/mL (249.78 mM), making it ideal for preparing concentrated stock solutions. This compound is also soluble in ethanol at concentrations of at least 4.76 mg/mL (11.89 mM), providing flexibility for researchers needing to avoid DMSO in certain experimental contexts [1] [2].

Proper storage conditions are critical for maintaining this compound stability and potency. The compound should be stored as a powder at -20°C, where it remains stable for up to 24 months when kept tightly sealed. For stock solutions, recommendations include storing at -80°C for up to 6 months or at -20°C for up to 1 month, with careful attention to preventing repeated freeze-thaw cycles that could compromise stability. When preparing solutions for experimental use, it is advisable to allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation [1] [3].

Solution Preparation & Calculations

Stock Solution Preparation

The preparation of accurate stock solutions is fundamental for obtaining reproducible experimental results with this compound. The following calculation formula forms the basis for all solution preparations: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) [4]. This equation enables researchers to precisely determine the required mass of this compound for achieving specific concentrations across various experimental volumes.

Table 2: this compound Stock Solution Preparation Guide

Desired Concentration Volume Mass of this compound Required
10 mM 1 mL 4.00 mg
50 mM 0.5 mL 10.01 mg
100 mM 1 mL 40.04 mg
10 mM 10 mL 40.04 mg
5 mM 5 mL 10.01 mg

For standard experimental workflows, researchers commonly prepare a 10 mM stock solution by dissolving 4.00 mg of this compound in 1 mL of anhydrous DMSO. This concentrated stock can be aliquoted and stored at -80°C to minimize freeze-thaw cycles that might compromise stability. It is crucial to verify solution clarity after preparation, as any precipitation indicates potential issues with solubility or compound integrity. For applications requiring DMSO-free conditions, this compound can initially be dissolved in a minimal volume of ethanol before further dilution with aqueous buffers, though researchers should monitor for potential precipitation during this process [1] [4].

Working Solution Calculations

The preparation of working solutions from concentrated stocks requires precise dilution calculations according to the standard dilution formula: C₁V₁ = C₂V₂ (where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution) [4]. This principle allows researchers to systematically prepare this compound solutions at appropriate concentrations for specific experimental applications.

Table 3: Dilution Guide for Preparing Working Solutions from 10 mM Stock

Desired Working Concentration Volume of Working Solution Volume of 10 mM Stock Solution Volume of Diluent
1 µM 1 mL 10 µL 990 µL
5 µM 1 mL 50 µL 950 µL
10 µM 1 mL 100 µL 900 µL
20 µM 1 mL 200 µL 800 µL
50 µM 1 mL 500 µL 500 µL

For cellular experiments, typical working concentrations range from 10 nM to 20 µM, depending on the specific assay and treatment duration. When preparing working solutions, it is essential to consider the final DMSO concentration in biological assays, which generally should not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts. Researchers should prepare working solutions immediately before use whenever possible and avoid storage unless stability data confirm the compound's integrity under specific storage conditions [1] [4].

In Vitro Experimental Protocols

Human Neutrophil Elastase Inhibition Assay

The enzymatic inhibition assay provides a quantitative assessment of this compound potency against human neutrophil elastase (HNE). This protocol utilizes a fluorogenic or chromogenic substrate to monitor HNE activity in the presence of varying inhibitor concentrations. Begin by preparing a reaction buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Triton X-100. Dilute human neutrophil elastase to a working concentration of 1 nM in reaction buffer, and prepare a substrate solution appropriate for your detection method [1] [2].

The experimental procedure involves the following steps:

  • Add 80 μL of HNE solution to each well of a 96-well plate
  • Introduce 10 μL of this compound working solutions at varying concentrations (typically spanning 0.1 nM to 1 μM)
  • Initiate the enzymatic reaction by adding 10 μL of substrate solution
  • Monitor reaction kinetics continuously for 30-60 minutes using a plate reader equipped with appropriate excitation/emission filters (for fluorogenic substrates) or absorbance detection (for chromogenic substrates)
  • Calculate percentage inhibition relative to vehicle-controlled reactions and determine IC₅₀ values using non-linear regression analysis of the concentration-response data

This assay typically yields an IC₅₀ value of 20 nM for this compound, confirming its high potency against HNE. The selectivity profile can be established by performing similar assays against other serine proteases, where this compound demonstrates >2,000-fold selectivity for HNE relative to other enzymes in this class [1] [2].

Cellular Efficacy Assessment

Evaluating this compound activity in cellular models requires consideration of its cell permeability and stability in biological systems. For assessing elastase inhibition in neutrophil-based assays, isolate human neutrophils from fresh blood samples using density gradient centrifugation. Resuspend cells in appropriate culture media supplemented with 10% FBS and maintain at 37°C in a 5% CO₂ atmosphere [1].

The cellular assay protocol includes:

  • Pre-treat neutrophils with this compound (0.1 nM - 10 μM) or vehicle control for 30 minutes
  • Stimulate cells with an appropriate agonist (e.g., 100 nM fMLP for superoxide production or 1 μM calcium ionophore for elastase release)
  • For elastase release measurement, collect supernatant after 30-60 minutes and assess elastase activity using a specific substrate
  • For superoxide production assessment, include cytochrome c (80 μM) during stimulation and monitor reduction at 550 nm
  • Normalize data to vehicle-treated controls and calculate percentage inhibition at each concentration

This compound demonstrates effective cellular activity with significant inhibition of elastase-mediated processes typically observed in the low nanomolar to micromolar range, depending on the specific cellular model and readout. The compound maintains its selectivity profile in cellular contexts, making it suitable for mechanistic studies aimed at elucidating HNE-specific functions in complex biological systems [1].

In Vivo Administration & Dosing

Formulation for Animal Studies

The oral bioavailability of this compound enables convenient administration in rodent disease models. For most in vivo applications, researchers can employ one of two primary formulation approaches. The DMSO/PEG300/Tween 80/aqueous formulation provides excellent solubility and consistent bioavailability. Prepare this formulation by first creating a DMSO stock solution at the appropriate concentration, then sequentially adding PEG300, Tween 80, and saline or ddH₂O with thorough mixing between each addition to maintain clarity [1].

Alternatively, for certain studies, a DMSO/corn oil formulation may be appropriate. This formulation is prepared by directly dissolving this compound in a minimal volume of DMSO followed by dilution with corn oil. The typical preparation steps include:

  • Dissolve this compound in DMSO to create a concentrated master stock (e.g., 50-100 mg/mL)
  • For DMSO/PEG300/Tween 80/aqueous formulation: Mix DMSO stock with PEG300 (40% final), add Tween 80 (5% final), then add saline (45% final)
  • For DMSO/corn oil formulation: Mix DMSO stock with corn oil (90% final)
  • Confirm solution clarity before administration

Both formulation approaches have demonstrated efficacy in preclinical models, though the DMSO/PEG300/Tween 80/aqueous method generally provides more consistent absorption for oral dosing. The final DMSO concentration should typically not exceed 10% to prevent potential mucosal irritation [1].

Dosing Protocols for Disease Models

Administration protocols for this compound vary depending on the specific disease model under investigation. In established models of acute lung injury (ALI), researchers typically administer this compound via oral gavage at doses ranging from 1-10 mg/kg, delivered once or twice daily depending on disease severity and pharmacokinetic parameters. For prophylactic interventions, initial dosing may commence 1-2 hours before injury induction, while therapeutic regimens typically begin after disease manifestation [1].

In models of pulmonary emphysema, longer-term dosing regimens are generally required. These studies typically employ once-daily oral administration of this compound at 5-15 mg/kg for 2-4 weeks, depending on the specific model timeline and disease progression metrics. For pulmonary arterial hypertension (PAH) models, similar dosing regimens (5-15 mg/kg, once or twice daily) for 3-5 weeks have demonstrated significant beneficial effects on pulmonary hemodynamics and vascular remodeling [1].

When designing in vivo experiments, researchers should consider including both vehicle control groups and appropriate positive controls when available. Dose selection should be informed by preliminary pharmacokinetic studies whenever possible, with target plasma concentrations typically exceeding the IC₅₀ for HNE inhibition (20 nM) throughout the dosing interval. Tissue distribution studies have confirmed that this compound reaches therapeutic concentrations in lung tissue following oral administration, supporting its application in pulmonary disease models [1].

Technical Notes & Troubleshooting

Critical Experimental Considerations

Several technical factors can significantly impact experimental outcomes with this compound. The stability of stock solutions represents a common concern, with recommendations to use freshly prepared solutions whenever possible. If solution storage is necessary, aliquot stock solutions into tightly sealed vials and store at -80°C to minimize degradation. Researchers should avoid repeated freeze-thaw cycles, as this can accelerate compound decomposition and reduce effective concentrations [1] [3].

The solvent composition in biological assays requires careful optimization to balance solubility requirements with potential cellular toxicity. While this compound demonstrates excellent solubility in DMSO, the final DMSO concentration in cell-based assays should generally not exceed 0.1% to maintain cell viability and prevent solvent-mediated effects. For particularly sensitive cell types, researchers may consider using ethanol as the primary solvent or implementing additional control conditions to account for potential solvent effects [1].

Validation of experimental results should include appropriate controls to confirm HNE-specific activity. The availability of the inactive S-enantiomer (BAY-677) provides a valuable negative control for distinguishing target-specific effects from off-target activities. Researchers should consider including this inactive control compound at concentrations matching those used for this compound to confirm that observed phenotypes result specifically from HNE inhibition rather than non-specific effects [2].

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Precipitation in working solutions Rapid dilution into aqueous buffers Add DMSO stock to buffer while vortexing; consider slight increase in co-solvent percentage
High background in cellular assays Serum-derived elastase activity Use serum-free conditions during treatment; charcoal-strip serum to remove active enzymes
Reduced potency in cellular models Limited cellular permeability Verify cell permeability; consider extending pre-treatment time to 60 minutes
Inconsistent in vivo results Variable oral bioavailability Standardize fasting conditions before oral gavage; use consistent formulation batches

Researchers encountering unexpected biological activity or lack of efficacy should first verify compound identity and purity through appropriate analytical methods. Additionally, confirmation of target engagement using specific substrate cleavage assays or activity-based probes can help validate that the observed effects result from HNE inhibition. For in vivo studies, bioavailability issues should be considered when oral administration fails to produce expected effects, potentially warranting a switch to alternative administration routes such as intraperitoneal injection to confirm target engagement [1] [2].

Graphical Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound applications, from solution preparation to data analysis:

G cluster_prep Solution Preparation cluster_invitro In Vitro Applications cluster_invivo In Vivo Applications cluster_analysis Data Analysis Start Start this compound Experiment Prep1 Weigh this compound powder (400.35 g/mol) Start->Prep1 Prep2 Prepare stock solution in DMSO (10-100 mM) Prep1->Prep2 Prep3 Aliquot and store at -80°C Prep2->Prep3 Prep4 Prepare working solutions via serial dilution Prep3->Prep4 Vitro1 HNE Enzymatic Assay IC50 = 20 nM Prep4->Vitro1 Vivo1 Formulate for administration (DMSO/PEG/Tween or corn oil) Prep4->Vivo1 Vitro2 Selectivity Panel >2000-fold specificity Vitro1->Vitro2 Vitro3 Cellular Models Neutrophil function assays Vitro2->Vitro3 Analysis1 Calculate IC50 values using nonlinear regression Vitro3->Analysis1 Vivo2 Animal Dosing 1-15 mg/kg, oral gavage Vivo1->Vivo2 Vivo3 Disease Models ALI, Emphysema, PAH Vivo2->Vivo3 Vivo3->Analysis1 Analysis2 Assess statistical significance ANOVA with post-hoc tests Analysis1->Analysis2 Analysis3 Evaluate efficacy metrics compared to controls Analysis2->Analysis3 End Conclusions & Next Steps Analysis3->End Interpret Results

Conclusion

This compound represents a valuable research tool for investigating human neutrophil elastase function in both basic research and disease modeling contexts. Its well-characterized potency (IC₅₀ = 20 nM), exceptional selectivity profile (>2,000-fold against other serine proteases), and favorable pharmacokinetic properties (oral bioavailability) make it suitable for applications ranging from enzymatic studies to in vivo disease models. The comprehensive protocols and technical considerations outlined in this document provide researchers with a solid foundation for implementing this compound in their experimental systems, with appropriate attention to critical factors such as solution stability, formulation requirements, and assay validation [1] [2] [3].

The chemical probe designation by the Structural Genomics Consortium underscores the value of this compound as a tool for elucidating HNE biology and validating this enzyme as a therapeutic target across multiple disease areas. By following the detailed methodologies and troubleshooting guidance provided in this document, researchers can confidently apply this compound to advance their investigations into elastase-mediated processes and potentially contribute to the development of novel therapeutic strategies for inflammatory and pulmonary conditions [1] [2].

References

BAY-678: Mechanism and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 is characterized as a novel, potent, orally bioavailable, selective, and cell-permeable inhibitor of HNE [1] [2] [3]. It functions by directly inhibiting HNE, a serine protease that is released by neutrophils and plays a key role in matrix degradation during inflammatory processes [1] [4]. High HNE activity is observed in various inflammatory diseases, making it a potential therapeutic target [1].

  • Primary Mechanism: this compound acts as a direct, reversible inhibitor of HNE. It helps reestablish the protease-antiprotease balance, which is crucial in preventing tissue damage in inflammatory conditions [1].
  • Therapeutic Relevance: Preclinical studies show this compound has significant efficacy in models of acute lung injury (ALI), emphysema, and pulmonary arterial hypertension (PAH), demonstrating anti-inflammatory and anti-remodeling effects [1]. It is also a designated chemical probe for the public via the Structural Genomics Consortium (SGC) [1] [3].
  • Selectivity: The inhibitor shows more than 2,000-fold selectivity for HNE against a panel of 21 other serine proteases, indicating a high specificity for its target [1] [3].

The table below summarizes the key quantitative data for this compound:

Parameter Value / Description Reference
IC₅₀ (HNE) 20 nM [1] [2] [3]
Kᵢ (HNE) 15 nM [4]
Kᵢ (MNE) 700 nM [1]
Selectivity >2,000-fold selective vs. 21 serine proteases [1] [3]
Primary Action Potent, selective, cell-permeable HNE inhibitor [4] [3]
Oral Bioavailability Yes (confirmed in preclinical models) [1] [2]
Key Disease Models Acute Lung Injury (ALI), Emphysema, Pulmonary Arterial Hypertension (PAH) [1]

Experimental Protocols

In Vitro HNE Inhibition Assay

This protocol is adapted from enzymatic activity assays used to evaluate HNE inhibitors [5] [6].

  • Principle: The assay measures the inhibitor's capacity to reduce HNE's cleavage of a specific substrate, with Sivelestat often used as a positive control [5].
  • Recomended System: A standardized reaction system using purified HNE enzyme.
  • Procedure:
    • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute it in a suitable buffer to create a concentration gradient for an IC₅₀ determination. The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all samples to avoid solvent effects [1] [2].
    • Reaction Setup: In a microplate, mix HNE enzyme with various concentrations of this compound and incubate for a pre-determined time to allow enzyme-inhibitor interaction.
    • Substrate Addition: Add a colorimetric or fluorogenic HNE-specific substrate to initiate the reaction.
    • Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.
    • Data Analysis: Calculate the percentage inhibition at each concentration and determine the IC₅₀ value using nonlinear regression analysis of the dose-response data [5].
In Vivo Protocol for Acute Lung Injury (ALI) Model

This protocol is based on descriptions of preclinical efficacy studies [1].

  • Objective: To evaluate the efficacy of this compound in inhibiting exogenous HNE in the mouse lung.
  • Model: Protease-induced ALI in mice.
  • Dosing:
    • Route: Oral administration (gavage).
    • Formulation: this compound can be formulated for in vivo use. One cited method is a solution of 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, prepared by sequentially adding the co-solvents [1].
    • Efficacy: In this model, orally administered this compound inhibited exogenous HNE in the mouse lung with a Kᵢ of 15 nM [1].

Biological Context of HNE Inhibition

The rationale for using this compound in inflammation research is rooted in the critical role of HNE in neutrophil-driven pathology. HNE is one of the key neutrophil serine proteases (NSPs) stored in azurophilic granules, alongside proteinase 3 (PR3) and cathepsin G (CatG) [7]. These NSPs are initially synthesized as inactive zymogens and are activated by dipeptidyl peptidase I (DPP1, also known as cathepsin C) [7].

When neutrophils are activated during inflammation, HNE is released into the extracellular space or into phagosomes. While it has a physiological role in degrading bacterial virulence factors [8], dysregulated HNE activity leads to the degradation of host extracellular matrix components, exacerbating tissue damage [1] [4]. Furthermore, HNE is a component of Neutrophil Extracellular Traps (NETs), which, while trapping pathogens, can also contribute to a vicious cycle of inflammation in diseases like COPD, autoimmune conditions, and cancer [8].

The following diagram illustrates the signaling pathway and mechanism of this compound:

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Bacteria) NeutrophilActivation Neutrophil Activation & Degranulation InflammatoryStimulus->NeutrophilActivation HNERelease Release of Pro-HNE (Inactive Zymogen) NeutrophilActivation->HNERelease NETosis NETosis (Formation of NETs) NeutrophilActivation->NETosis DPP1 DPP1/Cathepsin C HNERelease->DPP1 Activation by ActiveHNE Active HNE Enzyme DPP1->ActiveHNE TissueDamage Tissue Damage (Degradation of ECM) ActiveHNE->TissueDamage BAY678 This compound Inhibitor BAY678->ActiveHNE Direct Inhibition NETosis->ActiveHNE HNE embedded in NETs

Research and Development Context

This compound represents an important step in the development of HNE inhibitors. Its favorable pharmacokinetic profile and oral bioavailability made it a valuable research tool and a precursor to clinical candidates [7]. Specifically, brensocatib (INS1007), an oral DPP1 inhibitor that prevents the activation of multiple NSPs including HNE, was derived from fourth-generation HNE inhibitors like this compound and has progressed to Phase 3 clinical trials for bronchiectasis [7]. This illustrates the translational path from a potent, selective chemical probe like this compound to potential therapeutics with a broader mechanism of action.

Critical Considerations for Researchers

  • Research Use Only: this compound is explicitly for research purposes and not for human diagnostic or therapeutic use [1] [2].
  • Solubility and Storage: this compound is soluble in DMSO (≥100 mg/mL) and ethanol (≥4.76 mg/mL). For stability, store the powder at -20°C, and stock solutions in DMSO at -80°C for long-term storage (e.g., 6 months to 2 years) [1] [2].
  • In Vivo Formulation: When preparing for animal studies, follow sequential steps to create a clear solution, using freshly prepared formulations for optimal results [1].

Conclusion

This compound serves as a highly reliable and well-characterized chemical probe for investigating the role of HNE in various inflammatory disease pathways. The provided data and protocols offer a foundation for applying this inhibitor in both in vitro and in vivo research settings to further explore neutrophilic inflammation and evaluate potential therapeutic strategies.

References

BAY-678 Pharmacological Profile and Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 is characterized as a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE) [1] [2]. Its primary proposed mechanism for treating emphysema is to reduce the degradation of lung parenchyma by inhibiting excessive HNE activity [3].

The table below summarizes the core biochemical characteristics of this compound:

Parameter Value Assay / Conditions
IC₅₀ (vs. HNE) 20 nM [1] Biochemical Neutrophil Elastase Assay
Kᵢ (vs. HNE) 15 nM [2] Biochemical Neutrophil Elastase Assay
Selectivity >2,000-fold selective over 21 other serine proteases (IC₅₀ > 30 µM) [1] [2] Panel of serine proteases
Cell Permeability Yes, cell-permeable [1] -
Oral Bioavailability Yes, orally bioavailable [1] -

A critical consideration for your experimental design is the significant species specificity of this compound [2] [4]. The inhibitor is much more potent against human neutrophil elastase (Kᵢ = 15 nM) than against the mouse or rat orthologs (Kᵢ for mouse NE = 700 nM) [2]. This limits its use in standard rodent models of emphysema unless the model involves the administration of human NE [2].

Experimental Workflow for Emphysema Model Investigation

The following diagram outlines a high-level, logical workflow for evaluating this compound in emphysema models, based on general principles and the information available.

Start Experimental Design A 1. Model Selection Start->A B 2. Dosing Protocol A->B A1 Human NE Model: Direct instillation of human HNE A->A1 A2 Standard Rodent Model: (e.g., elastase-induced) (Limited efficacy expected) A->A2 C 3. Efficacy Assessment B->C B1 Route: Oral Dose: Refer to in vivo pharmacokinetics B->B1 B2 Frequency: Based on measured half-life B->B2 D 4. Data Analysis C->D C1 Histology: Lung parenchyma integrity C->C1 C2 Functional Tests: Lung compliance C->C2 C3 Biomarkers: HNE activity assays C->C3 End Interpret Results D->End

Detailed Methodological Guidance

For the key stages outlined in the workflow, here are specific methodological considerations and data points from the literature.

Model Selection & Dosing Considerations
  • Model Selection: As highlighted, the most direct path to demonstrating efficacy would be an emphysema model that involves the administration of human HNE to rodents [2]. Standard models that rely solely on the intrinsic activity of mouse or rat elastase are likely to show poor response to this compound due to its low potency against non-human elastase [4].
  • Dosing Protocol: While a precise dosing regimen for emphysema is not published, one study reported a half-life of 1.3 hours in rats after oral administration [1] [5]. This suggests that multiple daily doses or a sustained-release formulation might be necessary to maintain effective plasma concentrations. Dosing would need to be optimized based on pharmacokinetic studies in your specific animal model.
Efficacy Assessment & Data Analysis

The table below lists potential parameters to measure, based on the stated anti-remodeling and anti-inflammatory mode of action of HNE inhibitors like this compound [1].

Assessment Category Specific Parameters / Assays
Histological Analysis Mean linear intercept (Lm) for airspace enlargement, destruction index, assessment of elastic fibers [3].
Functional Lung Tests Lung compliance measurements, pressure-volume curves.
Biomarker Analysis Direct HNE activity assays in bronchoalveolar lavage fluid (BALF) or lung homogenates [4]. Detection of specific elastin degradation products (e.g., desmosine).
Inflammatory Markers Cytokine levels (e.g., IL-8) in BALF, neutrophil counts in lung tissue [6] [3].

Important Research Implications and Alternatives

  • Limited In Vivo Efficacy Data: The available literature primarily focuses on the biochemical characterization of this compound. Direct evidence of its efficacy in preventing or treating emphysema in animal models is not detailed in the search results. One study explicitly noted that this compound showed no effect on neutrophil differentiation in a model of ELANE-associated neutropenia, underscoring the importance of matching the model to the drug's specific properties [4].
  • Consider Next-Generation Compounds: The research paper that first described this compound also introduced BAY-85-8501, a significantly more potent inhibitor (IC₅₀ = 65 pM) [7]. This compound was described as a better tool for in vivo studies and may be a more promising candidate for your emphysema research [2].

References and Further Reading

  • von Nussbaum F., et al. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem. 2015. (As cited in [1] [5]).
  • PMC. Neutrophil Elastase Inhibitors and Chronic Kidney Disease. Int J Biol Sci. 2018. (Provides context on NE in inflammatory diseases) [6].
  • Chemical Probes. Probe this compound. (Independent validation and critical assessment of the probe) [2].
  • Scientific Archives. Evaluation of Neutrophil Elastase Inhibitors as Potential Therapies for ELANE-Associated Neutropenia. (Includes data on this compound's lack of efficacy in a specific cellular model) [4].
  • PMC. Protease-Specific Biomarkers to Analyse Protease Inhibitors... Int J Mol Sci. 2021. (Discusses NE's role in emphysema and AATD) [3].

References

Comprehensive Preclinical Research Applications of BAY-678: Protocols, Mechanisms, and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Significance

BAY-678 represents a fourth-generation human neutrophil elastase (HNE) inhibitor that has emerged as a valuable chemical probe for investigating protease-driven inflammatory conditions. This dihydropyrimidinone-based compound exhibits exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 20 nM against HNE, demonstrating remarkable target selectivity with over 2,000-fold specificity against a panel of 21 serine proteases [1] [2]. This compound possesses favorable drug-like properties, including oral bioavailability and cell permeability, making it suitable for both in vitro and in vivo investigations [3]. The compound was developed through strategic medicinal chemistry optimization that involved "freezing the bioactive conformation" to enhance potency, achieved through a strategically positioned methyl sulfone substituent that locks the inhibitor into its optimal binding orientation [4].

The significance of this compound in preclinical research stems from its nomination as a chemical probe by the Structural Genomics Consortium (SGC), which makes it publicly available to the research community as a high-quality tool compound for investigating HNE biology [1] [5]. HNE itself plays a pivotal role in extracellular matrix degradation and tissue remodeling, with dysregulated activity observed in numerous inflammatory diseases [6]. Accordingly, this compound serves as a critical research tool for validating HNE as a therapeutic target across multiple disease contexts, particularly in the pulmonary disease spectrum where elastase-driven pathology features prominently [7].

Therapeutic Applications and Research Findings

Pulmonary Disease Applications

This compound has demonstrated significant efficacy across multiple preclinical models of pulmonary disease, highlighting its potential as a therapeutic candidate and valuable research tool. In models of acute lung injury (ALI), this compound effectively inhibited exogenous HNE in mouse lung tissue with a Kᵢ of 15 nM following oral administration, substantially reducing elastase-induced damage [8]. The compound also exhibited robust anti-inflammatory activity in emphysema models, demonstrating its capacity to mitigate both inflammatory and tissue-remodeling processes [1]. Additionally, researchers have observed beneficial hemodynamic effects in pulmonary arterial hypertension (PH) models, where this compound treatment resulted in significant improvement in pulmonary vascular parameters in both rats and mice [1] [5].

The therapeutic potential of this compound extends to several clinical contexts, with research indicating particular relevance for chronic obstructive pulmonary disease (COPD), bronchiectasis, and acute respiratory distress syndrome (ARDS) [1] [4]. These applications capitalize on the compound's ability to reestablish the protease-antiprotease balance that becomes dysregulated in inflammatory lung conditions, thereby reducing excessive elastase-mediated tissue destruction [4] [7].

Table 1: Key Preclinical Findings of this compound in Disease Models

Disease Model Species Administration Key Findings Reference
Acute Lung Injury Mouse Oral Inhibition of exogenous HNE in lung (Kᵢ = 15 nM) [8]
Lung Emphysema Preclinical model Oral Significant anti-inflammatory and anti-remodeling effects [1]
Pulmonary Hypertension Rat & Mouse Oral Beneficial pulmonary hemodynamic and vascular effects [1]
Neutrophil Extracellular Traps In vitro Cell culture Investigation of NETosis pathways in inflammation [6]
Limitations in Specific Disease Contexts

Despite its broad utility across pulmonary disease models, this compound has demonstrated context-specific limitations that researchers must consider when designing studies. Notably, in investigations of ELANE-associated neutropenia (a hereditary form of neutropenia caused by mutations in the ELANE gene), this compound failed to restore neutrophil differentiation in CD34+ cells from affected patients, unlike other neutrophil elastase inhibitors such as MK0339 [9]. This limitation appears to stem from differential binding characteristics, as molecular docking studies revealed that MK0339 binds to an alternative site on the NE protein with greater inhibitor-NE protein stability compared to this compound [9].

This important distinction highlights the structural specificity of NE inhibition and suggests that not all HNE inhibitors are functionally equivalent across disease contexts. Researchers investigating ELANE-associated neutropenias (cyclic neutropenia and congenital neutropenia) should consider these findings when selecting experimental compounds, as this compound may not provide the desired therapeutic effects in these specific conditions despite its general efficacy in other HNE-driven pathologies [9].

Experimental Protocols and Methodologies

In Vitro Enzymatic Assays

Objective: To evaluate the inhibitory potency and selectivity of this compound against human neutrophil elastase.

Materials and Reagents:

  • This compound (CAS 675103-36-3): Prepare a 10 mM stock solution in DMSO; store at -20°C [2] [8]
  • Human neutrophil elastase (commercially available)
  • Elastase substrate: MeOSuc-AAPV-AMC or similar fluorogenic substrate
  • Assay buffer: 50 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, pH 7.4
  • Black 96-well or 384-well microplates
  • Fluorescence plate reader (excitation 360-380 nm, emission 460-480 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to achieve final concentrations ranging from 0.1 nM to 1 μM (final DMSO concentration ≤1%) [2]
  • Pre-incubate HNE (0.1-1 nM final concentration) with this compound dilutions for 30 minutes at room temperature
  • Initiate reaction by adding substrate (50 μM final concentration)
  • Monitor fluorescence continuously for 30-60 minutes
  • Calculate IC₅₀ values using nonlinear regression analysis of velocity versus inhibitor concentration

Validation Parameters:

  • IC₅₀ value: 20 nM for HNE [2] [3]
  • Selectivity: >2,000-fold against other serine proteases [2]
  • Kᵢ for murine neutrophil elastase: 700 nM [1]
Cell-Based Neutrophil Elastase Inhibition Assay

Objective: To assess the cellular permeability and intracellular activity of this compound.

Materials and Reagents:

  • Neutrophil-like HL-60 cells or primary human neutrophils
  • This compound stock solution (10 mM in DMSO)
  • Neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)
  • Cell culture medium appropriate for cell type
  • Phorbol 12-myristate 13-acetate (PMA) or fMLP for neutrophil activation
  • Tissue culture incubator (37°C, 5% CO₂)

Procedure:

  • Differentiate HL-60 cells to neutrophil-like cells using 1.3% DMSO for 5-7 days or isolate primary neutrophils from human blood
  • Pre-treat cells with this compound (0.1 nM - 1 μM) for 60 minutes
  • Activate cells with PMA (100 nM) or fMLP (1 μM) for 30-60 minutes
  • Measure extracellular elastase activity in supernatant or intracellular activity in cell lysates
  • Quantify inhibition relative to vehicle-treated controls
In Vivo Acute Lung Injury Model

Objective: To evaluate the efficacy of this compound in suppressing HNE-induced lung damage.

Materials and Reagents:

  • C57BL/6 mice (8-12 weeks old)
  • This compound formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [8]
  • Porcine pancreatic elastase (or human HNE) for injury induction
  • Control groups: vehicle-only and sham-treated animals
  • Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

  • Administer this compound (typical dose: 1-10 mg/kg) or vehicle orally to mice 1 hour before elastase instillation [8]
  • Induce lung injury by intratracheal administration of elastase (0.1-1 U/mouse)
  • Continue this compound treatment with daily dosing for desired study duration
  • Assess endpoints including:
    • BAL fluid analysis for protein content and inflammatory cells
    • Lung histology for tissue damage evaluation
    • HNE activity measurements in lung homogenates
    • Inflammatory cytokine profiling

Expected Results: this compound should demonstrate significant reduction in lung injury parameters, with approximately 60-80% inhibition of HNE activity in lung tissue at effective doses [1] [8].

Table 2: Formulation and Dosing Guidelines for this compound in Preclinical Studies

Application Recommended Formulation Dosing Route Typical Dose Range Notes
In vitro assays DMSO stock (10 mM) N/A 1 nM - 1 μM Final DMSO ≤0.1%
Cellular assays DMSO stock diluted in medium Cell culture 10 nM - 1 μM Pre-incubate 60 min
Mouse studies 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline Oral gavage 1-10 mg/kg Administer 1 hr pre-injury
Rat studies 10% DMSO, 90% corn oil Oral gavage 1-10 mg/kg Stable for at least 1 month at -20°C

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a sophisticated molecular inhibition mechanism that distinguishes it from earlier HNE inhibitors. The compound functions as a potent, selective, and competitive inhibitor that binds reversibly to HNE's active site [4]. The unique dihydropyrimidinone scaffold of this compound enables an induced-fit binding mode that facilitates tight interactions with both the S₂ and S₁ pockets of HNE [4]. This binding is optimized by a strategically positioned methyl sulfone substituent that effectively "freezes" the inhibitor in its bioactive conformation, significantly boosting potency while maintaining exceptional target selectivity [4].

The therapeutic efficacy of this compound stems from its ability to restore the physiological protease-antiprotease balance that becomes dysregulated in inflammatory diseases [7]. Under normal conditions, endogenous antiproteases like α1-antitrypsin maintain tight control over HNE activity. However, during intense or chronic inflammation, this regulatory system becomes overwhelmed, leading to excessive elastase activity that drives tissue destruction and amplifies inflammatory responses [6]. By specifically inhibiting HNE with picomolar potency, this compound reestablishes this crucial balance, thereby reducing elastase-mediated tissue damage and inflammation [4] [7].

The diagram below illustrates the mechanism of HNE inhibition by this compound and its relationship to NETosis and inflammatory signaling:

G cluster_pathological Pathological Processes cluster_therapeutic This compound Intervention NeutrophilActivation Neutrophil Activation NETosis NETosis Pathway (Neutrophil Extracellular Traps) NeutrophilActivation->NETosis HNERelease HNE Release from Azurophilic Granules NeutrophilActivation->HNERelease InflammatoryStimuli Inflammatory Stimuli (PMA, bacteria, cytokines) InflammatoryStimuli->NeutrophilActivation TissueDamage Tissue Damage & Inflammation (Matrix Degradation) NETosis->TissueDamage DNA-histone framework with embedded proteases HNERelease->TissueDamage BAY678 This compound Administration (Oral, IC₅₀ = 20 nM) HNEInhibition HNE Inhibition via Induced-Fit Binding BAY678->HNEInhibition HNEInhibition->TissueDamage Inhibition TherapeuticEffect Therapeutic Effects Anti-inflammatory Anti-remodeling HNEInhibition->TherapeuticEffect Reestablished protease-antiprotease balance

The molecular interactions between this compound and HNE involve specific binding site interactions that confer both potency and selectivity. The inhibitor's dihydropyrimidinone core establishes key hydrogen bonds with the catalytic serine (Ser195) and backbone residues in the active site, while the methyl sulfone group optimally orients the molecule through interactions with the S₂ pocket [4]. The trifluoromethyl phenyl moiety occupies the S₁ specificity pocket, contributing to both binding affinity and pharmacological properties [4]. This well-orchestrated binding mode results in a significant boost in potency while maintaining outstanding target selectivity, distinguishing this compound as a fourth-generation HNE inhibitor with potential advantages over earlier compounds [4] [7].

Research Limitations and Translational Challenges

Despite its promising preclinical profile and utility as a research tool, this compound faces several significant challenges in therapeutic development. The broader category of neutrophil elastase inhibitors has historically struggled with translational barriers, with many candidates demonstrating efficacy in preclinical models but failing in clinical testing [6] [7]. These challenges include off-target effects, bioavailability issues, and complexities in accurately modeling human disease dynamics in animal systems [6].

Additionally, research into neutrophil-targeted therapies must contend with the biological complexity of neutrophil extracellular traps (NETs) and their diverse roles in immunity and pathology [6]. While this compound effectively inhibits soluble HNE, its ability to modulate NET-embedded elastase—which is protected from endogenous protease inhibitors—may be limited, potentially restricting its efficacy in certain disease contexts [6]. This limitation is particularly relevant in conditions like autoimmune vasculitis, where NETs provide a scaffold for alternative complement activation, creating a self-amplifying inflammatory cycle [6].

The structural optimization of HNE inhibitors remains an ongoing challenge, as noted in the original research: "the structure of the inhibitors of HNE still need to be optimized" [1]. This continuous refinement process has led to the development of fifth-generation inhibitors like brensocatib, which was derived from this compound but employs a different mechanism of action by targeting dipeptidyl peptidase 1 (DPP-1) to prevent activation of multiple neutrophil serine proteases [10]. These advancements highlight both the progress in this field and the limitations of earlier compounds like this compound, while underscoring its value as a research tool for understanding HNE biology and validating therapeutic targets.

Conclusion and Future Directions

This compound represents a valuable research tool and chemical probe for investigating HNE-driven pathological processes in pulmonary and inflammatory diseases. Its well-characterized potency, selectivity, and efficacy in preclinical models make it particularly useful for validating HNE as a therapeutic target and for studying protease-antiprotease imbalance in experimental systems. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for utilizing this compound in both in vitro and in vivo contexts, facilitating standardized investigation of HNE inhibition across different laboratory settings.

Future research directions with this compound include exploring its potential in combination therapies, investigating its effects in novel disease contexts beyond pulmonary conditions, and utilizing it as a benchmark compound for developing improved HNE inhibitors. As the field continues to address the challenges in neutrophil-targeted therapies, this compound remains a critical tool for elucidating HNE biology and advancing therapeutic development for neutrophil-mediated inflammatory diseases.

References

BAY-678 solubility issues alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Solvent Guide

The table below summarizes the quantitative solubility data for this compound in different solvents.

Solvent Max Concentration (mg/mL) Max Concentration (mM) Notes
DMSO 40.03 [1] to ≥100 [2] 100 [1] to 249.78 [2] Primary recommended solvent. Hygroscopic DMSO can impact solubility; use newly opened containers [2].
Ethanol ≥ 4.76 [2] ≥ 11.89 [2] A suitable alternative solvent with confirmed solubility.

Stock Solution Preparation

Here are standard protocols for preparing stock solutions of this compound in DMSO [2] [1].

Standard DMSO Stock Solution (10 mM)

  • To prepare a 10 mL stock: Dissolve 40.0 mg of this compound (MW: 400.35 g/mol) in 10 mL of anhydrous DMSO.
  • To prepare a 1 mL stock: Dissolve 4.00 mg of this compound in 1 mL of anhydrous DMSO.

Aliquot and store the stock solution at -20°C to minimize freeze-thaw cycles and maintain stability [2].

In Vivo Formulation Protocol

For animal studies, this compound requires formulation to reduce the final concentration of DMSO. The following protocol is adapted from supplier recommendations [2].

Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.

  • Prepare DMSO Master Liquid: First, dissolve this compound in a small volume of DMSO to create a concentrated master liquid (e.g., 25 mg/mL).
  • Add PEG300: Take your working volume of DMSO master liquid and add 4 times that volume of PEG300. Mix evenly.
  • Add Tween-80: Then, add 0.5 times the master liquid volume of Tween-80. Mix evenly.
  • Dilute with Saline: Finally, add 4.5 times the master liquid volume of Saline (0.9% sodium chloride in ddH₂O) to adjust to the final volume. Mix evenly until the solution is clear.

Example: To make 1 mL of final solution, you would combine 100 µL of DMSO master liquid (25 mg/mL), 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

The diagram below illustrates this workflow.

in_vivo_workflow Start Prepare DMSO Master Liquid Step1 Add PEG300 (4x master liquid volume) Start->Step1 Mix evenly Step2 Add Tween-80 (0.5x master liquid volume) Step1->Step2 Mix evenly Step3 Dilute with Saline (4.5x master liquid volume) Step2->Step3 Mix evenly Final Clear Final Solution (Concentration ≥ 2.5 mg/mL) Step3->Final Mix evenly

Frequently Asked Questions

What is the storage condition for this compound stock solutions?

  • Powder: Store at -20°C for up to 3 years or at 4°C for 2 years [2].
  • Solution (in solvent): For long-term storage, keep at -80°C for 2 years. For short-term use, store at -20°C for 1 month [2] [3].

The solution appears cloudy during preparation. What should I do? If precipitation or phase separation occurs, techniques such as gentle warming, vortexing, or brief sonication can be used to aid dissolution and achieve a clear solution [2].

Is there an alternative in vivo formulation? Yes, a formulation using 10% DMSO + 90% Corn Oil is also viable and yields a clear solution at ≥ 2.5 mg/mL. However, note that this protocol should be carefully selected if the continuous dosing period exceeds half a month [2].

References

BAY-678 stock solution storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes the key stability data for BAY-678 stock solutions, consolidated from supplier information.

| Solution Type | Solvent | Storage Temperature | Stability Period | Notes | | :--- | :--- | :--- | :--- | :--- | | Stock Solution | DMSO | -20°C | 1 year | Hygroscopic DMSO can impact solubility; use newly opened containers [1]. | | Stock Solution | DMSO | -80°C | 2 years | Recommended for long-term storage [1]. | | Working Solution | In vivo solvents (e.g., 10% DMSO + 40% PEG300 + 45% Saline) | -20°C or -80°C | Not recommended for long-term; prepare freshly and use on the same day [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration achievable for a this compound stock solution in DMSO? Supplier data indicates that this compound is soluble in DMSO at ≥ 100 mg/mL (approximately 249.78 mM). However, DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility over time. It is strongly recommended to use newly opened DMSO for preparing stock solutions [1].

Q2: My experiment requires a solution in ethanol. What is the solubility of this compound in this solvent? this compound is also soluble in ethanol, with a solubility of ≥ 4.76 mg/mL (approximately 11.89 mM) [1].

Q3: I need to use this compound for an in vivo study. How should I prepare and store the dosing solution? For in vivo experiments, it is crucial to prepare the working solution freshly on the day of use. One common method involves first making a concentrated stock in DMSO, then sequentially diluting with co-solvents like PEG300 and a saline solution [1]. Long-term storage of these working solutions is not advised.

Troubleshooting Guide

Problem Possible Cause Suggested Solution

| Precipitation in stock solution | 1. Water absorption by DMSO. 2. Solution stored for longer than recommended period. | 1. Always use anhydrous, newly opened DMSO aliquots. 2. Check storage duration and temperature. Re-prepare solution if stability period is exceeded. | | Loss of biological activity | 1. Repeated freeze-thaw cycles of the stock solution. 2. Improper storage conditions. | 1. Prepare small, single-use aliquots to avoid repeated freezing and thawing [1]. 2. Store aliquots at -80°C for maximum stability and avoid storing at room temperature for extended periods. | | Low solubility in aqueous buffer | The compound has limited solubility in water. | Ensure the stock solution in DMSO is clear first. When adding to aqueous buffers, mix thoroughly during dilution. For in vivo work, use the recommended protocols with co-solvents [1]. |

Experimental Workflow for Stock Solution Preparation

For a visual guide, the diagram below outlines the core process for preparing and storing your this compound stock solutions.

Start Start Preparation Step1 Use newly opened, anhydrous DMSO Start->Step1 Step2 Weigh this compound powder and dissolve in DMSO Step1->Step2 Step3 Mix thoroughly until clear solution is obtained Step2->Step3 Step4 Aliquot into single-use vials Step3->Step4 StoreShort Store at -20°C (Up to 1 year) Step4->StoreShort StoreLong Store at -80°C (Up to 2 years) Step4->StoreLong Use Use aliquot directly; Avoid freeze-thaw cycles StoreShort->Use StoreLong->Use

The information provided here is for research purposes only. This compound is not for diagnostic or therapeutic use [2] [3]. Always refer to the most recent Certificate of Analysis from your supplier for batch-specific data.

References

BAY-678 Physicochemical & Solubility Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of BAY-678 is the first step in troubleshooting. Here is a summary of its key characteristics gathered from the supplier documentation [1] [2] [3].

Property Details
Molecular Formula C₂₀H₁₅F₃N₄O₂ [1] [2] [3]
Molecular Weight 400.35 g/mol [1] [2] [3]
Purity ≥98% [1] [3]
Appearance Light yellow to yellow solid powder [2] [3]
Solubility in DMSO ~100 to 150 mg/mL (≈ 250 - 375 mM) [1] [2] [3]
Solubility in Ethanol ≥ 4.76 mg/mL (≈ 11.89 mM) [3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months [2] [3]

Recommended Preparation & Handling Protocols

Precipitation often occurs during the transition from a stock solution to an aqueous buffer. The following protocols, recommended by suppliers, are designed to maintain this compound in solution.

The workflow below outlines the general process for preparing an in vivo solution of this compound, which is a common scenario where precipitation can occur:

G DMSO Stock Solution DMSO Stock Solution Add to PEG300 Add to PEG300 DMSO Stock Solution->Add to PEG300 Sequentially Add Tween-80 Add Tween-80 Add to PEG300->Add Tween-80 Mix evenly Add Saline Add Saline Add Tween-80->Add Saline Mix evenly Final Working Solution Final Working Solution Add Saline->Final Working Solution Adjust volume

Here are the detailed steps for two common formulation methods:

Formulation 1: For in vivo studies (e.g., intraperitoneal injection) This method creates a solution using a combination of solvents and surfactants [2] [3].

  • Final Concentration: ≥ 2.5 mg/mL (6.24 mM)
  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
  • Preparation Steps:
    • Prepare a clear DMSO stock solution (e.g., 25.0 mg/mL).
    • Add the DMSO stock solution to PEG300 and mix evenly.
    • Add Tween-80 to the above solution and mix evenly.
    • Finally, add saline to adjust to the final volume. The solution should be clear.
  • Note: Saline is prepared by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O [2].

Formulation 2: For in vivo studies requiring long-term dosing This method uses corn oil, which may be more suitable for certain administration routes [3].

  • Final Concentration: ≥ 2.5 mg/mL (6.24 mM)
  • Composition: 10% DMSO + 90% Corn Oil
  • Preparation Steps:
    • Prepare a clear DMSO stock solution (e.g., 25.0 mg/mL).
    • Add the DMSO stock solution to corn oil and mix evenly until clear. Warming may be required to aid dissolution [3].

Troubleshooting Guide: Preventing & Solving Precipitation

While direct reports are absent, the following FAQs address the common root causes of compound precipitation based on its known profile.

FAQ 1: Why does my this compound solution precipitate when I add it to my aqueous cell culture buffer?

This is likely due to a "solvent shock" effect. This compound is highly soluble in organic solvents like DMSO but has limited solubility in water. If the stock solution is added too quickly or at too high a concentration to the aqueous buffer, the local environment cannot keep it solubilized, causing it to crash out of solution.

  • Solution: Ensure you are using the sequential dilution method described in the protocols above. When adding the stock solution to your final buffer, add it slowly while vortexing or stirring vigorously to ensure rapid and even dispersal. Avoid using a final DMSO concentration that is too low to act as a co-solvent.

FAQ 2: I stored my stock solution and it now has crystals. What happened and how can I recover it?

This compound solutions are sensitive to temperature and repeated freeze-thaw cycles. Water absorption from a humid environment can also cause precipitation over time.

  • Solution:
    • Gentle Warming: Briefly and gently warm the vial (e.g., in a 37°C water bath for 10-15 minutes), then vortex thoroughly. Do not overheat.
    • Sonication: Place the vial in an ultrasonic water bath for 10-20 minutes to help re-dissolve crystalline material.
    • Prevention:
      • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles [2] [3].
      • Handling: Always allow the vial to warm to room temperature before opening to prevent condensation and water absorption.

FAQ 3: Are there any safety concerns I should be aware of when handling this compound?

Yes. The safety data sheet (SDS) classifies this compound as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [4]. Always wear appropriate personal protective equipment (PPE) and follow your institution's guidelines for chemical disposal.

Key Takeaways for Experimental Success

To minimize precipitation issues with this compound:

  • Follow Order of Operations: Always add co-solvents sequentially, with DMSO first, to create a stable mixture before dilution with a full aqueous buffer.
  • Respect Storage Conditions: Store powder at -20°C and prepared solutions at -80°C in aliquots.
  • Prioritize Safety: Use proper PPE due to the compound's toxicity profile.

References

optimizing BAY-678 concentration for cell assays

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Key Experimental Parameters

The table below summarizes the essential quantitative data you will need for planning your experiments [1] [2] [3].

Parameter Value Details / Conditions
Biochemical IC₅₀ (vs. Human NE) 20 nM Primary potency measurement [1] [2] [3].
Binding Affinity (Ki vs. Human NE) 15 nM Alternative potency measurement [3].
Selectivity >2,000-fold Against a panel of 21 other serine proteases [1] [4].
Solubility (DMSO) ≥ 100 mg/mL (~250 mM) For preparing stock solutions [1] [4].
Solubility (Ethanol) ≥ 4.76 mg/mL (~11.89 mM) Alternative solvent [1] [4].
Recommended Stock Concentration 10 - 25 mM in DMSO Standard for in vitro studies; use freshly prepared or aliquot and store at -20°C to -80°C [1] [4].

Experimental Protocol & Workflow

Here is a generalized workflow to establish and troubleshoot your cell assay conditions, from stock preparation to data interpretation.

Start Start: Prepare this compound Stock Step1 1. Reconstitute in DMSO (10-25 mM stock) Start->Step1 Step2 2. Plan Serial Dilution (Note: Critical species-specificity) Step1->Step2 Step3 3. Treat Cells (Include vehicle control) Step2->Step3 Note Important: this compound is significantly less potent against mouse/rat neutrophil elastase (Ki ~700 nM). For rodent cells, start with higher concentrations. Step2->Note Step4 4. Analyze Results & Troubleshoot Step3->Step4

Step-by-Step Guide:

  • Stock Solution Preparation: Resuspend this compound to a high concentration (e.g., 10-25 mM) in pure, sterile DMSO [1] [4]. Aliquot and store frozen to avoid freeze-thaw cycles.
  • Dilution Series Planning:
    • For assays with human cells or recombinant human NE, a starting range of 10 nM to 1 µM is appropriate, centered around the 20 nM IC₅₀ [1] [3].
    • For assays with mouse or rat cells, you must use a higher concentration range. The inhibitor is much less potent against rodent NE (Ki = 600-700 nM) [3]. A starting range of 1 µM to 50 µM is recommended.
    • Prepare intermediate dilutions in DMSO before adding to your cell culture medium. The final DMSO concentration in your assays should typically be ≤0.1% to avoid solvent toxicity.
  • Cell Treatment & Assay:
    • Apply the diluted this compound to your cell system.
    • Always include a vehicle control (the same concentration of DMSO without the compound) and a positive control if available.
    • Incubate for your required duration. The probe is cell-permeable, so no special transfection is needed [1] [2].
  • Analysis and Troubleshooting: Proceed to measure your downstream readouts (e.g., NE activity, cytokine release, cell viability).

Troubleshooting Common Issues

Problem: Lack of efficacy in a rodent cell-based assay.

  • Potential Cause: This is the most common issue. This compound has low nanomolar potency for human NE but only micromolar potency for mouse and rat NE (Ki ~700 nM) [3] [5].
  • Solution:
    • Increase Concentration: Systematically increase the treatment concentration into the micromolar range (e.g., 1-50 µM).
    • Validate Model: If possible, use a model that incorporates human NE, such as one where human NE is administered exogenously [3].
    • Consider Alternative: The related compound BAY 85-8501 is reported to be significantly more potent against murine NE and may be a better tool for rodent in vivo models [6] [3].

Problem: Lack of efficacy in a human cell-based assay.

  • Potential Cause 1: The compound is not effectively engaging the target in your cellular context.
  • Solution 1: Ensure your assay conditions (serum concentration, incubation time) are optimal. Confirm that your positive controls are working as expected.
  • Potential Cause 2: The cellular phenotype is not dependent on NE activity.
  • Solution 2: Use genetic validation (e.g., siRNA) to confirm the target relevance. Test another well-characterized NE inhibitor as a control.

Problem: Unexpected cellular toxicity.

  • Potential Cause: The concentration of this compound or the DMSO vehicle is too high.
  • Solution:
    • Perform a dose-response curve for cell viability alongside your efficacy assay.
    • Ensure the final DMSO concentration is consistently ≤0.1% in all groups, including the vehicle control.
    • Check the selectivity data; this compound is highly selective, but off-target effects can occur at very high concentrations [3].

Important Technical Notes

  • Species Specificity is Critical: The difference in potency between human and rodent NE is the single most important factor to consider for cell assay design [3] [5].
  • Cellular Activity: While this compound is cell-permeable, its direct cell-based activity on human NE has not been extensively reported in the literature. Efficacy was demonstrated in vivo by inhibiting exogenous human NE in mouse lung after oral administration [4].
  • Inactive Control: If required for your experiment, the inactive S-enantiomer of this compound is commercially available (listed as BAY-677 in some sources) to rule out off-target effects [1] [2].

References

BAY-678 batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Fact Sheet

The table below summarizes the key technical data for this compound from a supplier's datasheet [1].

Property Specification
Catalog Number 5706/25, 5706/5 [1]
Chemical Name 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [1]
Purity ≥98% [1]
Molecular Weight 400.35 [1]
Molecular Formula C20H15F3N4O2 [1]
CAS No. 675103-36-3 [1]
Solubility Soluble to 100 mM in DMSO [1]
Storage Store at -20°C [1]
Biological Activity Potent, selective, cell-permeable human neutrophil elastase (HNE) inhibitor (IC₅₀ = 20 nM). >2000-fold selectivity against 21 other serine proteases. Orally bioavailable [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability? this compound should be stored at -20°C [1]. Always allow the vial to warm to room temperature before opening to prevent moisture condensation, and reseal it properly immediately after use.

Q2: How should I reconstitute this compound for my cell-based assays? The supplier datasheet states that this compound is soluble to 100 mM in dimethyl sulfoxide (DMSO) [1]. It is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous assay buffers. The final DMSO concentration in your cell culture should be kept as low as possible (typically below 0.1-0.5%) to avoid cytotoxicity.

Q3: Are there any inactive control compounds available for this compound? Yes, the S-enantiomer of this compound is available as an inactive control compound [1]. Using this paired control is a critical best practice to help confirm that the observed biological effects are due to the on-target inhibition of HNE and not off-target activities.

Q4: I could not find batch-specific QC data. Where should I look for it? The supplier, R&D Systems/Tocris Bioscience, explicitly states that for batch-specific data, you should refer to the Certificate of Analysis (CoA) that is available for the specific product lot you purchased [1]. This document is the primary resource for detailed QC information.

Experimental Protocol: Cell-Based Assay with this compound

This protocol outlines a general approach for using this compound in a cell-based assay, based on standard practices and the compound's properties.

Workflow Overview

G A 1. Compound Preparation B 2. Cell Seeding & Culture A->B A0 Thaw this compound at RT Prepare 100 mM stock in DMSO Aliquot and store at -20°C A->A0 C 3. Compound Treatment B->C B0 Seed cells in culture plate Allow cells to adhere overnight (e.g., 12-24 hours) B->B0 D 4. Assay & Analysis C->D C0 Dilute stock in culture medium Add treatment to cells Include vehicle & control compound C->C0 D0 Incubate for desired time Measure HNE activity / phenotype Analyze data (e.g., calculate IC₅₀) D->D0

Detailed Procedure

  • Compound Preparation

    • Thawing: Remove this compound from the -20°C freezer and allow it to warm to room temperature in a desiccator before opening.
    • Stock Solution: Calculate the required mass to prepare a 100 mM stock solution in anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution.
    • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use vials and store them at -20°C.
  • Cell Seeding and Culture

    • Harvest and count your cells (e.g., a relevant human cell line or primary model).
    • Seed the cells at an optimized density in a multi-well plate (e.g., 96-well or 384-well) suitable for your downstream assay. The density should allow the cells to be in the log growth phase during treatment.
    • Incubate the plate overnight (e.g., 37°C, 5% CO₂) to allow the cells to adhere and resume normal growth.
  • Compound Treatment

    • Working Concentration: Prepare intermediate dilutions of this compound from the stock in DMSO, then further dilute these into pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should be the same in all wells (including vehicle controls) and kept below cytotoxic levels (e.g., 0.1%).
    • Controls: It is essential to include the following controls:
      • Vehicle Control: Cells treated with the highest concentration of DMSO used.
      • Inactive Control (S-enantiomer): Cells treated with the inactive control compound at the same concentrations as this compound [1].
      • Positive Control: A known cytotoxic agent (e.g., Staurosporine) may be included depending on the assay [2].
    • Treatment: Remove the culture medium from the cells and replace it with the medium containing the compounds or controls.
  • Assay and Analysis

    • Incubate the cells with the compounds for the predetermined time (e.g., 24, 48, or 72 hours).
    • Perform your assay. This could be:
      • A direct enzymatic assay to measure HNE activity.
      • A cell viability assay (e.g., CellTiter-Glo).
      • A high-content imaging assay to analyze phenotypic changes [2].
    • Analyze the data using appropriate software. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression curve fitting.

Troubleshooting Common Issues

  • Unexpectedly low activity or no effect: First, verify that your DMSO stock solution was correctly prepared. Confirm that the final concentration of this compound in your assay is within the effective range reported in the literature (cellular on-target activity is typically expected below 1 µM [3]). Ensure that your cell model expresses the target, HNE.
  • Precipitate forming in the assay medium: This can happen if the compound comes out of solution during dilution from DMSO into the aqueous medium. Ensure that the intermediate dilutions are mixed thoroughly. Consider adding a brief centrifugation step to the compound-medium mixture before adding it to cells to pellet any potential precipitate.
  • High cytotoxicity in all conditions, including controls: This is likely due to an excessively high concentration of DMSO. Re-prepare your solutions, ensuring the final DMSO concentration does not exceed 0.5% and is consistent across all wells.

Key Recommendations for Quality Assurance

  • Source High-Quality Probes: this compound is noted as a potent and selective chemical probe that meets established criteria for high-quality research tools [1] [3].
  • Use Paired Controls: Always use the available inactive control compound (the S-enantiomer) to confirm that the observed effects are on-target [1] [3].
  • Consult the CoA: For any specific experiment, the single most important document for quality control is the Certificate of Analysis for the exact batch of this compound you are using [1].

References

BAY-678 cellular permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678: Researcher FAQ

Here are answers to common questions about working with this compound.

  • What is the primary mechanism of action of this compound? this compound is a highly potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE). It acts by binding to and inhibiting HNE, an enzyme released by neutrophils that is implicated in tissue damage in various inflammatory and lung diseases [1].

  • What evidence supports its cellular permeability? this compound is explicitly described as "cell-permeable" [1]. Furthermore, its designation as "orally bioavailable" strongly implies that it can cross cellular membranes efficiently to reach its target in a living system [1].

  • Why is assessing permeability crucial for this compound development? Cellular permeability is a key determinant of a drug's absorption and bioavailability. For an orally administered drug candidate like this compound, sufficient intestinal permeability is necessary for it to enter the bloodstream from the gut. Moreover, for targets located outside the bloodstream, the drug must permeate into the relevant tissues and cells to be effective [2].

Permeability Assessment Methods

To systematically evaluate and optimize the permeability of this compound, you can utilize the following established in vitro assays. The table below summarizes their core applications and principles.

Assay Type Key Application Basic Principle
Caco-2 [3] [4] Predicts intestinal absorption & identifies efflux transporter substrates (e.g., P-gp). Measures compound transport across a monolayer of human colon carcinoma cells that mimic the intestinal barrier.
PAMPA [2] [5] High-throughput screening of passive membrane permeability. Uses an artificial phospholipid membrane to measure pure passive diffusion, without transporter interference.
MDCK-II [6] Another cell-based model often used to study blood-brain barrier penetration and transporter effects. Uses Madin-Darby Canine Kidney cells, which form tight monolayers and can be transfected with human transporters like P-gp.
Detailed Protocol: Caco-2 Permeability Assay

This protocol is critical for evaluating this compound's intestinal absorption potential.

1. Cell Culture and Monolayer Preparation:

  • Use ready-to-use Caco-2 plates (e.g., CacoReady) or seed Caco-2 cells onto transwell inserts yourself [3].
  • Culture the cells for 15-21 days to allow formation of a confluent and differentiated monolayer. Change the culture medium every two days [3].

2. Assess Monolayer Integrity:

  • Before the experiment, verify monolayer integrity using Transepithelial Electrical Resistance (TEER). Acceptance criteria are typically >1000 Ω·cm² for 24-well plates or >500 Ω·cm² for 96-well plates [3].
  • Alternatively, use a paracellular flux marker like Lucifer Yellow (LY). The apparent permeability (Papp) for LY should be ≤ 1 x 10⁻⁶ cm/s [3].

3. Running the Permeability Assay:

  • Directionality: Perform the assay in two directions: Apical to Basal (A-B) to simulate absorption, and Basal to Apical (B-A) to detect efflux transporter activity [3] [6].
  • Conditions: Add a solution of this compound (e.g., suggested 10 µM) to the donor compartment and a blank buffer to the receiver compartment. Incubate for 2 hours at 37°C [3].
  • Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls. To investigate P-gp efflux, use a known substrate like Digoxin and an inhibitor like Verapamil [3].

4. Data Analysis and Interpretation:

  • Analyze the concentration of this compound in both compartments at the end of the assay, typically using Mass Spectrometry [3].
  • Calculate the Apparent Permeability Coefficient (Papp) using the formula: ( P_{app} = \frac{dQ/dt}{A \times C_0} ) Where:
    • dQ/dt is the permeation rate (nmol/s)
    • A is the surface area of the membrane (cm²)
    • C₀ is the initial concentration in the donor compartment (nmol/mL) [3]
  • Predict in vivo absorption based on the following correlations [3]:
    • Papp ≤ 1 x 10⁻⁶ cm/s → Low absorption (0-20%)
    • 1 x 10⁻⁶ cm/s < Papp ≤ 10 x 10⁻⁶ cm/s → Medium absorption (20-70%)
    • Papp > 10 x 10⁻⁶ cm/s → High absorption (70-100%)

The workflow for conducting this assay and interpreting its results is summarized in the following diagram:

Caco2Workflow Start Start Caco-2 Assay Culture Culture Caco-2 cells on transwell inserts for 15-21 days Start->Culture Integrity Verify Monolayer Integrity (TEER > 1000 Ω·cm²) Culture->Integrity Dosing Apply this compound (A-B and B-A directions) Integrity->Dosing Incubate Incubate for 2 hours at 37°C Dosing->Incubate Sample Sample from receiver compartment Incubate->Sample Analyze Analyze compound concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp (Apparent Permeability) Analyze->Calculate Interpret Interpret Results & Predict Absorption Calculate->Interpret

Caco-2 Assay Workflow

Troubleshooting Common Permeability Issues

If your experiments indicate suboptimal permeability for this compound, consider the following strategies.

Problem Potential Cause Investigation & Optimization Strategies

| Low Apical-to-Basal (A-B) Permeability | Poor passive diffusion due to high polarity or unfavorable physicochemical properties. | Investigate Physicochemical Properties: Analyze logP, hydrogen bond donors/acceptors [2]. Compare with PAMPA: If PAMPA permeability is also low, the issue is likely intrinsic passive diffusion [2]. | | High Basal-to-Apical (B-A) & Low A-B Permeability | Active efflux by transporters like P-glycoprotein (P-gp) [6]. | Use Inhibitor Studies: Co-incubate with a P-gp inhibitor (e.g., Verapamil, Elacridar). A significant increase in A-B Papp confirms efflux [3] [6]. Use Control Substrates: Validate the assay with a known P-gp substrate like Digoxin [3]. | | Low Oral Bioavailability despite Good Cellular Permeability | High first-pass metabolism, poor solubility, or instability in GI fluids. | Investigate Metabolic Stability: Perform liver microsome or hepatocyte assays. Check Solubility: Ensure the compound remains in solution during the assay. |

The relationship between key factors affecting permeability and the corresponding investigation strategies can be visualized as follows:

PermeabilityFactors Problem Low Permeability Cause1 Poor Passive Diffusion Problem->Cause1 Cause2 Active Efflux Problem->Cause2 Strat1 Strategy: Analyze properties (logP, HBD/HBA) [2] Use PAMPA to confirm Cause1->Strat1 Strat2 Strategy: Use transporter inhibitors (e.g., Verapamil) [3] [6] Test in B-A direction Cause2->Strat2

Diagnosing Low Permeability

References

Guide to Hepatocyte Metabolic Stability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic metabolic stability assays are crucial in drug discovery for evaluating how quickly a liver metabolizes a compound. This helps predict its in vivo clearance and oral bioavailability [1]. The primary method involves incubating the test compound with hepatocytes and measuring the disappearance of the parent compound over time [2] [3].

Experimental Workflow

The following diagram outlines the core steps of a typical high-throughput hepatocyte stability assay.

G Start Start: Compound Incubation A Sample Collection (Time Points: T0, T5, T10, T15, T30, T60 min) Start->A B Quench Reaction (Add chilled ACN with Internal Standard) A->B C Sample Cleanup (Centrifugation to precipitate proteins) B->C D LC-MS/MS Analysis C->D E Automated Data Processing D->E F Calculate Parameters (CLint, t½, % Remaining) E->F

Detailed Protocol: Hepatocyte Stability Assay

This protocol synthesizes methods from the current literature for a robust, high-throughput assay [2] [3].

  • 1. Reagents and Preparation

    • Hepatocytes: Use cryopreserved or fresh primary hepatocytes (human or preclinical species). Thaw rapidly and suspend in appropriate incubation medium (e.g., Williams' E medium with supplements).
    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO). The final incubation concentration is typically 1 µM.
    • Co-factor: NADPH regenerating system (Solution A & B) to maintain Phase I metabolism.
    • Quenching Solution: Acetonitrile (ACN), chilled, containing an internal standard (e.g., Albendazole) [2].
  • 2. Automated Incubation and Sampling

    • Pre-warm hepatocyte suspension (e.g., 0.5-1 million cells/mL) and co-factor to 37°C.
    • Initiate the reaction by adding the test compound. The use of an automated liquid-handling system is recommended for precision and throughput [2] [3].
    • Sample the incubation mixture at predetermined time points (e.g., 0, 5, 10, 15, 30, 60 minutes). Immediately quench each sample by transferring an aliquot into a pre-prepared plate containing chilled ACN.
  • 3. Sample Analysis and Data Processing

    • Centrifuge the quenched plates to pellet precipitated proteins and cells.
    • Analyze the supernatant using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). A high-resolution mass spectrometer is advantageous for simultaneous stability assessment and metabolite profiling [3].
    • Automated software should be used to quantify the percent of parent compound remaining at each time point and to perform regression analysis.
  • 4. Data Calculation and Interpretation

    • The natural logarithm of the percent remaining is plotted against time.
    • The slope of the linear regression (k) is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint):
      • Half-life (t₁/₂) = 0.693 / k
      • Intrinsic Clearance (CLint) = (0.693 / t₁/₂) * (Incubation Volume / Microsome or Cell Protein) [2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question / Issue Cause & Solution
What is the difference between hepatocyte and microsomal stability? Hepatocytes provide a full suite of Phase I and II enzymes and are more physiologically relevant. Liver microsomes contain only endoplasmic reticulum enzymes (primarily Phase I) but are simpler and faster [1].

| The assay shows poor reproducibility between runs. | Cause: Inconsistent cell viability or enzyme activity. Solution: Always include a positive control compound with known rapid metabolism (e.g., midazolam, testosterone). Ensure hepatocyte viability is >80% post-thaw [1]. | | We observe high variability in clearance rates. | Cause: Analytical error, inconsistent protein concentration, or low compound solubility. Solution: Use an internal standard to correct for analytical variation. Confirm and standardize protein concentrations across incubations. Check for compound precipitation in the assay buffer [4]. | | How can we increase throughput without sacrificing data quality? | Solution: Implement cassette (pooling) analysis, where several compounds are combined in one incubation. This has been shown to provide similar results to discrete analysis with a significant time saving [4]. | | The metabolic stability data does not correlate with in vivo findings. | Cause: The assay may not capture extrahepatic metabolism or active transport processes. Solution: Consider investigating extrahepatic metabolism (e.g., in intestinal or renal cells) or incorporating more complex models like suspended human hepatocytes to better predict human clearance [1]. |

References

troubleshooting BAY-678 in vivo administration

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Key Technical Data

Here is a summary of the quantitative data and properties of this compound for your reference.

Table 1: Physicochemical Properties & Biological Activity

Property & Activity Value / Description Source / Comment
Molecular Weight 400.35 g/mol [1] [2]
CAS Number 675103-36-3 [1] [2]
Formula C20H15F3N4O2 [1] [2]
HNE IC50 20 nM Human Neutrophil Elastase [1] [3] [2]
HNE Ki 15 nM Human Neutrophil Elastase [1] [3]
Selectivity >2,000-fold selective over 21 other serine proteases (all IC50 > 30 µM) [1] [3] [2]

Table 2: In Vivo Formulation & Solubility

Parameter Protocol 1 Protocol 2
Solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 10% DMSO + 90% Corn Oil
Concentration ≥ 2.5 mg/mL (6.24 mM) ≥ 2.5 mg/mL (6.24 mM)
Preparation Note Add co-solvents sequentially in the order listed. Add co-solvents sequentially.
Reference [1] [2] [1]

Critical Consideration for Animal Models

A key factor for successful in vivo experimentation is a significant difference in the compound's potency between species.

  • Potency in Humans vs. Rodents: this compound is highly potent against human neutrophil elastase (HNE) with a Ki of 15 nM [1] [3]. However, it is much weaker against mouse and rat neutrophil elastase, with Ki values of 700 nM and 600 nM, respectively [3].
  • Implication for Your Study: This potency difference means that This compound is expected to be inactive in standard rodent in vivo models unless the experimental setup specifically involves the administration of human NE [3]. You may need to use significantly higher doses or consider alternative animal models.

Suggested Troubleshooting & FAQ Framework

Since direct troubleshooting data is unavailable, here is a logical framework you can use to develop your own guides, based on the information we have.

Frequently Asked Questions (FAQ)

  • Q: What is the recommended storage condition for this compound?

    • A: As a solid powder, it should be stored at -20°C, and this stable for up to 3 years. Once dissolved in DMSO, the stock solution can be stored at -80°C for 6 months to 2 years [1] [2].
  • Q: Why might my in vivo experiment in mice show no effect?

    • A: This is most likely due to the low potency of this compound against murine neutrophil elastase. The probe was designed for and is highly specific to the human enzyme [3]. Consider validating your model with a positive control or using a model that involves human NE.

Troubleshooting Guide Template

Problem Possible Cause Suggested Action
Poor solubility in formulation Incorrect preparation order or solvent ratios. Follow the preparation tables exactly, adding co-solvents sequentially from left to right [1] [2].
Lack of efficacy in rodent model Low potency against rodent elastase. Review the model; consider using a system with human NE or a different inhibitor potent against murine NE [3].
Unexpected toxicity Formulation issue or incorrect dosage. Verify the concentration and purity of your stock solution. Ensure the in vivo formulation is prepared correctly without precipitation.

Experimental Workflow for Administration

The following diagram outlines the key stages and decision points for planning and conducting an in vivo experiment with this compound.

cluster_1 Pre-Administration Planning cluster_2 Administration & Monitoring cluster_3 Analysis & Troubleshooting Start Plan this compound In Vivo Experiment A1 Confirm Animal Model (Human NE vs. Native Rodent NE) Start->A1 A2 Prepare Stock Solution (DMSO) A1->A2 A3 Prepare Working Formulation (Follow Protocol 1 or 2) A2->A3 A4 Dose Calculation (Account for species potency difference) A3->A4 B1 Administer this compound (Oral Gavage Recommended) A4->B1 B2 Monitor Animal Health (Check for formulation issues) B1->B2 B3 Collect Tissues/Blood (At predetermined timepoints) B2->B3 C1 Analyse Efficacy (e.g., HNE inhibition, biomarkers) B3->C1 C2 No Expected Effect? C1->C2 C3 Check Species Specificity (Is model suitable?) C2->C3 Yes C5 Proceed with Data Interpretation C2->C5 No C4 Verify Formulation & Dosing (Was prep protocol followed?) C3->C4 C4->C1

References

Quantitative Potency and Selectivity Profile of BAY-678

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical data for BAY-678, which is an orally bioavailable, potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE or ELANE) [1] [2] [3].

Parameter Value Assay Description
HNE IC50 20 nM Fluorogenic assay with isolated HNE enzyme and MeOSuc-AAPV-AMC substrate [4] [5].
HNE Ki 15 nM Biochemical Neutrophil Elastase Assay [3].
Selectivity >2,000-fold Tested against a panel of 21 related serine proteases (all IC50 > 30 µM) [1] [6].
MNE Ki 700 nM Biochemical assay with mouse neutrophil elastase (MNE). Highlights critical species specificity [1] [3].
RNE Ki 600 nM Biochemical assay with rat neutrophil elastase (RNE) [3].
Cellular Activity Cell-permeable Activity in cellular assays not reported, but no cell penetration issues are expected [3].

Detailed Experimental Protocols

Here are the methodologies for key experiments used to validate this compound potency.

Biochemical Inhibition Assay (IC50/Ki Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) using the isolated enzyme [4].

  • Objective: To assess the direct inhibitory potency of this compound against purified HNE.
  • Principle: A fluorogenic peptide substrate is cleaved by HNE, releasing a fluorescent product. Inhibitor compounds reduce this fluorescence signal.
  • Workflow:

G Start Start Biochemical Assay S1 Prepare Reaction Mixture (HNE + this compound at varying concentrations) Start->S1 S2 Initiate Reaction (Add fluorogenic substrate MeOSuc-AAPV-AMC) S1->S2 S3 Incubate at pH 7.4 S2->S3 S4 Measure Fluorescence (Ex/Em ~380/460 nm) S3->S4 S5 Calculate IC50/Ki from dose-response curve S4->S5

  • Key Components:
    • Enzyme: Purified Human Neutrophil Elastase (HNE).
    • Inhibitor: this compound at various concentrations (e.g., in DMSO).
    • Substrate: MeOSuc-AAPV-AMC (Methoxy-succinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) [4].
    • Buffer: pH 7.4.
  • Data Analysis: Plot enzyme activity (% of control) versus log inhibitor concentration to generate a dose-response curve. Fit the data with a nonlinear regression model to calculate the IC50 value. The Ki can be further derived using established equations like Cheng-Prusoff if the assay conditions are Michaelis-Menten compliant.
Selectivity Profiling Assay

This protocol validates the specificity of this compound for HNE over other proteases [1] [6].

  • Objective: To confirm that this compound does not significantly inhibit other related enzymes.
  • Principle: The compound is tested at a high concentration (e.g., 30 µM) against a panel of proteases.
  • Workflow:

G Start Start Selectivity Profiling S1 Select Protease Panel (21 serine proteases, e.g., PR3, Cath G, Trypsin) Start->S1 S2 Test this compound at high conc. (30 µM in individual assays) S1->S2 S3 Measure Residual Enzyme Activity S2->S3 S4 Calculate % Inhibition for each protease S3->S4 S5 Determine Fold-Selectivity (IC50 off-target / IC50 HNE) S4->S5

  • Key Components:
    • Panel: A diverse set of 21 serine proteases (e.g., Proteinase 3, Cathepsin G, thrombin, plasmin) [1] [6].
    • Control: HNE inhibition is used as the positive control for compound activity.
  • Data Analysis: Calculate the percentage of inhibition for each protease at 30 µM. Fold-selectivity is determined by dividing the IC50 for an off-target protease by the IC50 for HNE. This compound shows >2,000-fold selectivity.

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Issue Possible Cause Solution & Recommendation
Low potency in cellular assays Species mismatch (using rodent cells). Use human cell-based systems (e.g., human neutrophils). For rodent models, consider data interpretation caveats or use a more potent pan-species inhibitor [3].
Low potency in rodent in vivo models Lower affinity for mouse/rat elastase (Ki ~600-700 nM). Use higher doses or employ models where human NE is administered exogenously (e.g., HNE-induced acute lung injury in mice) [3].
Poor solubility in assay buffer Stock solution preparation. Prepare a fresh stock in DMSO. For in vivo dosing, use recommended formulations like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [1] [2].
Unexpected off-target activity Compound degradation or contamination. Check compound purity (should be ≥98%). Use fresh stock solutions and validate assay conditions with a known positive control.

Key Technical Considerations

In your experimental planning, please pay special attention to the following:

  • Species Specificity is Critical: this compound is highly potent against human NE but significantly less potent against mouse and rat NE [3]. This is the most crucial factor to consider when designing cellular or animal experiments.
  • Formulation for In Vivo Studies: For oral administration in animal models, this compound has a favorable pharmacokinetic profile (e.g., half-life of ~1.3 hours in rats) [1] [5]. Use the recommended in vivo formulation solvents to ensure proper delivery [1] [2].
  • Available Probes: this compound is designated as a chemical probe by the Structural Genomics Consortium (SGC), and an inactive "negative" control enantiomer is available for controlled experiments [3] [6].

References

BAY-678 selectivity confirmation assays

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of BAY-678

The table below summarizes the key selectivity data for this compound from the search results:

Assay/Category Details Result / Value
Primary Target (HNE) Human Neutrophil Elastase (ELANE) [1] [2] IC₅₀ = 20 nM [1] [3] [4]
Kᵢ = 15 nM [4] [5] [2]
Selectivity within Family Panel of 21 related serine proteases [1] [3] [4] >2,000-fold selectivity; all other IC₅₀ > 30 µM
Broad Panel Screening Radioligand binding assays against 64 receptors and transporters [2] > 30-fold selective at 10 µM
Kinase Panel Bayer in-house kinase panel (7 kinases) [2] Clean (no significant activity) at 20 µM
GPCR Scan GPCR panel [2] Clean; closest hit was HTR3 (pKᵢ = 5.55)
Species Specificity Mouse Neutrophil Elastase (MNE) [1] [2] Kᵢ = 700 nM
Rat Neutrophil Elastase (RNE) [2] Kᵢ = 600 nM

Experimental Protocols & Workflows

While the search results do not provide full step-by-step protocols, they contain references to the key experiments used to establish the selectivity of this compound.

  • Biochemical Neutrophil Elastase Assay: This is the primary assay used to determine the potency (IC₅₀ and Kᵢ) of this compound against its primary target, Human Neutrophil Elastase (HNE) [2]. The specific protocol details are not provided in the search results.
  • Selectivity Screening Assays: The high selectivity of this compound was confirmed through several screening efforts:
    • Serine Protease Panel: Activity was tested against a panel of 21 other serine proteases [1] [2].
    • Broad Profiling: Selectivity was further assessed using radioligand binding assays against 64 receptors and transporters, a kinase panel, and a GPCR scan [2].

The following workflow outlines the key decision point for researchers based on the species origin of the enzyme in their experimental model:

Start Start: Plan Experiment with this compound Decision1 What is the source of Neutrophil Elastase? Start->Decision1 HumanEnzyme Human Enzyme (HNE) Decision1->HumanEnzyme  Human Model RodentEnzyme Mouse or Rat Enzyme (MNE/RNE) Decision1->RodentEnzyme  Rodent Model ProceedHuman Proceed with this compound High Potency (IC₅₀ = 20 nM) HumanEnzyme->ProceedHuman CautionRodent Use with Caution Significantly Weaker Potency (Kᵢ = 600-700 nM) RodentEnzyme->CautionRodent ModelNote Exception: Models involving exogenous human HNE administration CautionRodent->ModelNote

Troubleshooting Guide: Key Considerations

This section addresses specific issues users might encounter.

  • Problem: Lack of efficacy in rodent in vivo models

    • Potential Cause: The most critical finding from the data is that this compound is much less potent against mouse and rat neutrophil elastase (Kᵢ = 600-700 nM) compared to the human enzyme (Kᵢ = 15 nM) [2]. This means it may be inactive in standard rodent models targeting the endogenous enzyme.
    • Solution: This limits the use of this compound in cell and in vivo models to those that utilize the human enzyme. One applicable setup is in rodent models where human NE is administered exogenously as part of the experimental design (e.g., in a protease-induced acute lung injury model) [5] [2]. If targeting the endogenous rodent enzyme, a different inhibitor like BAY 85-8501 (mentioned as a more potent alternative for rodent NE) might be required [2].
  • Problem: Need to confirm batch quality

    • Solution: this compound is supplied with a Certificate of Analysis (CoA). For products from Tocris/Bio-Techne, you can download the CoA for your specific batch from their website to verify purity (≥98% by HPLC) and quality [3] [6].

Key Takeaways for Researchers

  • High Selectivity Confirmed: this compound has been rigorously profiled and demonstrates excellent selectivity for HNE over a wide range of other biological targets, making it a high-quality chemical probe [1] [2].
  • Critical Species Specificity: The primary factor for successful experimentation is the species source of the enzyme. This compound is highly recommended for studies on the human enzyme but is not ideal for studies targeting endogenous elastase in mouse or rat models due to its significantly reduced potency [2].

References

BAY-678 Key Properties & Specifications

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, the table below summarizes the core characteristics of BAY-678 as gathered from supplier data sheets and scientific literature.

Property Specification
Biological Activity Potent, selective, cell-permeable, and orally bioavailable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3].
IC50 (HNE) 20 nM [1] [2] [3].
Ki (HNE) 15 nM [2].
Selectivity >2,000-fold selectivity against a panel of 21 related serine proteases (tested at up to 30 µM) [1] [2] [4].
Recommended Use Chemical probe for research via the Structural Genomics Consortium (SGC) [1] [3] [4].
In Vivo Efficacy Shows significant efficacy in preclinical models of Acute Lung Injury (ALI), lung emphysema, and Pulmonary Arterial Hypertension (PAH) [1] [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges you might face when working with this compound.

Q1: How should I prepare and store this compound stock solutions to ensure stability?

  • Challenge: Degradation of the compound, leading to loss of activity and inconsistent experimental results.
  • Solution: Follow these recommended preparation and storage protocols [1] [3]:
    • Stock Solution Concentration: Prepare stock solutions at 10-100 mM in DMSO.
    • Short-Term Storage: For daily use, store the DMSO stock solution at -20°C. It is stable for at least one month under these conditions.
    • Long-Term Storage: For long-term preservation, aliquot the stock solution and store it at -80°C, where it is stable for up to two years. Avoid repeated freeze-thaw cycles.
    • Quality Check: The compound should appear as a light yellow to yellow solid powder before dissolution [3].

Q2: My cellular experiments with this compound are showing unexpected toxicity or off-target effects. What could be wrong?

  • Challenge: Observed cellular effects may not be due to HNE inhibition.
  • Solution:
    • Verify Probe Quality: Ensure you are using the active enantiomer. The S-enantiomer (BAY-677) is inactive and should not be used as a probe [1] [4]. For critical experiments, consider using the racemate (CAS 675103-35-2) as an additional control [5].
    • Confirm Concentration: this compound is a high-quality chemical probe. Use it at concentrations appropriate for cellular studies, typically in the low micromolar range (e.g., 1 µM or below) to maintain target specificity, as it exhibits >2,000-fold selectivity [4] [6].
    • Use a Paired Control: The gold standard for chemical probe experiments is to use a structurally similar but less potent control compound (a "paired control"). This helps confirm that the observed phenotype is due to on-target inhibition [6].

Q3: How do I formulate this compound for in vivo studies, such as in rodent models?

  • Challenge: Achieving effective delivery for oral dosing in animal models.
  • Solution: this compound is orally bioavailable. Preclinical studies have successfully used the following formulation for in vivo administration [1] [3]:
    • Formulation 1 (Recommended): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
      • Preparation sequence: Add the DMSO stock solution to PEG300 and mix evenly. Then add Tween-80 and mix, followed by the saline.
    • Formulation 2 (Alternative): 10% DMSO + 90% Corn Oil.
    • Dosing: The compound has shown efficacy in models of lung injury and pulmonary hypertension, with a reported half-life of approximately 1.3 hours in rats [1] [2].

Experimental Workflow for Cellular Target Engagement

The following diagram outlines a general workflow for conducting and troubleshooting a cellular experiment with this compound.

Start Start Experiment: Prepare this compound Step1 Reconstitute compound in DMSO to 10-100 mM Start->Step1 Step2 Dilute in cell culture medium (Working conc.: ~1 µM) Step1->Step2 Step3 Treat cells Step2->Step3 Step4 Analyze Phenotype Step3->Step4 Decision1 Unexpected Results? Step4->Decision1 Step5 Confirm On-Target Effect Decision1->Step5 Yes Success Experimental Success Decision1->Success No Step5->Step2 Re-test with controls Step5->Success Confirm HNE engagement

Pathway & Mechanism of Action

To better understand the biological context of your experiments, this diagram illustrates the primary signaling pathway modulated by this compound.

InflammatoryStimuli Inflammatory Stimuli NeutrophilActivation Neutrophil Activation InflammatoryStimuli->NeutrophilActivation HNERelease HNE Release NeutrophilActivation->HNERelease MatrixDegradation Matrix Degradation HNERelease->MatrixDegradation Unchecked Activity Disease Lung Disease (e.g., COPD, ALI) MatrixDegradation->Disease BAY678 This compound Inhibitor BAY678->HNERelease Binds and Inhibits

Methodology for Key Experiments

For your experimental planning, here is a detailed protocol for a foundational cellular assay.

  • Objective: To assess the inhibitory effect of this compound on Human Neutrophil Elastase (HNE) activity in a biochemical assay.
  • Materials:
    • Recombinant HNE Enzyme
    • HNE-specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
    • Assay Buffer: (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
    • This compound: Prepare a 10 mM stock in DMSO. Serial dilute in DMSO, then in assay buffer, ensuring the final DMSO concentration is consistent (e.g., ≤1%) across all wells.
    • Positive Control Inhibitor (e.g., Sivelestat)
    • Equipment: Fluorescence microplate reader.
  • Procedure:
    • Dilution: Prepare a serial dilution of this compound in the assay buffer.
    • Incubation: In a microplate, mix the HNE enzyme with the compound solution or vehicle control (DMSO). Pre-incubate for 15-30 minutes at room temperature.
    • Reaction Initiation: Start the reaction by adding the fluorogenic substrate.
    • Measurement: Immediately monitor the increase in fluorescence (Ex/Em ~360/460 nm) over 30-60 minutes.
    • Data Analysis: Calculate the rate of reaction (RFU/min) for each well. Plot the inhibitor concentration versus the percentage of activity relative to the vehicle control to determine the IC50 value.
  • Expected Outcome: this compound should inhibit HNE activity with an IC50 of approximately 20 nM [1] [2].

References

BAY-678 stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Solubility Data

The table below summarizes the key available data on BAY-678, which can inform decisions about solvent systems and storage conditions [1] [2] [3].

Property Value / Information
Molecular Weight 400.35 g/mol [4] [1] [2]
Molecular Formula C₂₀H₁₅F₃N₄O₂ [4] [1] [2]
CAS No. 675103-36-3 [4] [1] [2]
Solubility in DMSO ≥ 100 mg/mL (249.78 mM) [1] [2]
Solubility in Ethanol ≥ 4.76 mg/mL (11.89 mM) [1] [2]
Predicted pKa 9.35 ± 0.70 [3]
Predicted LogP 2.5 [2]
Appearance Light yellow to yellow solid powder [2] [3]

Experimental Handling & Storage Protocols

Based on the available information, here are recommended protocols for handling this compound:

  • Storage Conditions: The solid powder should be stored at -20°C [4] [1] [2]. Once dissolved, stock solutions in DMSO are stable for 1 year at -20°C and for 6 months at -80°C. It is best to aliquot the solution to avoid repeated freeze-thaw cycles [1] [2].
  • In Vivo Formulation Preparation: For animal studies, the following formulation has been suggested to achieve a clear solution with a concentration of at least 2.5 mg/mL [1] [2]:
    • Prepare a stock solution in DMSO (e.g., 25 mg/mL).
    • Add this DMSO stock to 40% PEG300 and mix evenly.
    • Add 5% Tween-80 and mix evenly.
    • Finally, add 45% Saline to reach the desired volume.

Molecular Basis of Stability

Although direct pH stability data is unavailable, the high potency of this compound is attributed to a strategic methyl sulfone substituent on its dihydropyrimidinone core. This group acts to "freeze" the molecule into its bioactive conformation, which likely contributes to its overall metabolic stability and high binding affinity for human neutrophil elastase (HNE) [5].

Suggested Approach for pH Stability Testing

To fill the knowledge gap, you could design an experiment to determine the pH stability profile of this compound. The workflow below outlines the key steps:

Start Prepare stock solution of this compound A Dilute in buffers across a pH range (e.g., pH 2, 4, 7, 9, 11) Start->A B Incubate at relevant temperature (e.g., 37°C) A->B C Sample at time intervals (e.g., 0, 6, 24, 48 hours) B->C D Analyze samples via HPLC-UV/MS for degradation C->D E Determine % remaining intact this compound D->E

Important Disclaimer

The information provided is for research use only and not for human use. All in vivo studies must be conducted in accordance with relevant institutional guidelines for animal care and use [4] [1] [2].

References

BAY-678: Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes key physicochemical and solubility data to help you select the appropriate solvent for your assays [1] [2] [3].

Property Value / Description
Molecular Weight 400.35 g/mol [1] [2] [3]
Purity ≥98% [1] [2] [4]
CAS Number 675103-36-3 [1] [2] [3]
Solubility in DMSO ~100 mg/mL (~249.78 mM) [1] [3]
Solubility in Ethanol ≥ 4.76 mg/mL (~11.89 mM) [1] [3]

Preparing Stock Solutions [1]:

  • Standard Stock (10 mM in DMSO): Add 1 mL of pure DMSO directly to a vial containing 5 mg of BAY-678 for a 12.5 mM solution. For a precise 10 mM solution, dissolve 4.0 mg of this compound in 1.0 mL of DMSO.
  • Aliquot and Store: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles and maintain stability.

In Vivo Formulation Protocols

For animal studies, this compound can be formulated for oral administration. Below are two tested protocols [1] [3]:

Protocol 1: Aqueous Solution for Oral Dosing This yields a clear solution of ≥ 2.5 mg/mL.

G Start Start with 25 mg/mL DMSO Stock Step1 Add 100 µL stock to 400 µL PEG300 Start->Step1 Step2 Mix evenly, then add 50 µL Tween-80 Step1->Step2 Step3 Mix evenly, then add 450 µL Saline Step2->Step3 End Final Volume: 1 mL Concentration: 2.5 mg/mL Step3->End

Protocol 2: Oil-Based Solution for Longer Studies This also yields a clear solution of ≥ 2.5 mg/mL.

  • Add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly [1] [3].
  • Use this protocol carefully for studies longer than half a month [3].

Key Experimental Considerations & Troubleshooting

  • Verify Cellular Activity: this compound is cell-permeable, but its cell-based activity on HNE has not been measured and may not be relevant in all cellular contexts [1]. A study using CD34+ cells from patients with ELANE mutations found that This compound showed no effect on neutrophil differentiation, unlike other inhibitors [5].
  • Account for Critical Species Specificity: this compound is highly potent against human neutrophil elastase (Ki = 15 nM) but is much weaker against mouse and rat elastase (Ki = 600-700 nM) [1] [6]. This limits its use in rodent models unless the experiment involves administering human NE [6].
  • Ensure Target Selectivity: this compound is highly selective for HNE, showing >2,000-fold selectivity over a panel of 21 other serine proteases. It is also clean in broad panels of kinase and receptor assays [1] [6].

References

BAY-678 tissue distribution optimization

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Overview & Key Properties

This compound is a cell-permeable, orally bioavailable inhibitor investigated for treating inflammatory pulmonary diseases like acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD) [1] [2].

The table below summarizes its core characteristics:

Property Description
Primary Target Human Neutrophil Elastase (HNE) [3] [1] [2]
IC₅₀ (Potency) 20 nM (vs. HNE) [3] [1] [2]
Selectivity >2,000-fold selectivity over 21 other serine proteases [3] [1]
Key Therapeutic Hypothesis Reestablishing protease-antiprotease balance in inflammatory lung diseases [2]

The following diagram illustrates the proposed mechanism of action of this compound in the context of Acute Lung Injury (ALI):

mechanism_of_action InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NeutrophilActivation Neutrophil Activation InflammatoryStimulus->NeutrophilActivation HNERelease HNE Release NeutrophilActivation->HNERelease TissueDamage Lung Tissue Damage HNERelease->TissueDamage ProteaseBalance Restored Protease- Antiprotease Balance BAY678 This compound BAY678->HNERelease Inhibits

Experimental Data & Protocols

The efficacy of this compound has been demonstrated in both biochemical and cellular assays, as well as in animal models of disease.

1. In Vitro Activity Assessment

The table below outlines the standard protocol for evaluating HNE inhibitory activity in vitro [4]:

Parameter Specification
Objective Determine the IC₅₀ of this compound against HNE.
Key Reagent Human neutrophil elastase (HNE) from human sputum.
Substrate MeO-Suc-Ala-Ala-Pro-Val-pNA.
Positive Control Sivelestat sodium hydrate.
Reported IC₅₀ 20 nM [3] [1] [2]

2. In Vivo Efficacy Model

This compound has shown significant beneficial effects in preclinical models of lung injury and pulmonary hypertension [1] [2]. The following is a generalized protocol based on these studies:

Parameter Specification
Animal Model Mice (e.g., for protease-induced Acute Lung Injury) or rats/mice (for Pulmonary Arterial Hypertension).
Intervention Oral administration of this compound.
Key Findings Inhibition of exogenous HNE in mouse lung (Ki = 15 nM after oral admin); significant anti-inflammatory and anti-remodeling effects; improved pulmonary hemodynamics [2].

The workflow for conducting and analyzing an in vivo efficacy study can be summarized as follows:

in_vivo_workflow ModelEstablishment 1. Establish Disease Model CompoundDosing 2. Administer this compound (Oral Gavage) ModelEstablishment->CompoundDosing SampleCollection 3. Collect Samples (BALF, Lung Tissue) CompoundDosing->SampleCollection EfficacyAnalysis 4. Analyze Efficacy SampleCollection->EfficacyAnalysis

Frequently Asked Questions & Troubleshooting

Q1: What could explain a lack of efficacy in my in vivo model?

  • Compound Solubility & Formulation: this compound has specific solubility requirements. For in vivo studies, it is often used in a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline prepared sequentially. Using an incorrect formulation can drastically reduce bioavailability [1] [2].
  • Target Engagement: Ensure the disease model is genuinely HNE-driven. Note that one study found this compound did not restore neutrophil differentiation in a model of ELANE-associated neutropenia, unlike another inhibitor, MK0339, suggesting its efficacy is context-dependent [5].

Q2: The observed IC₅₀ in my assay does not match the literature value (20 nM).

  • Enzyme Source and Activity: Verify the activity and concentration of the commercial HNE enzyme. Use a reference inhibitor like Sivelestat as a positive control to validate your assay system [4].
  • Solvent and Controls: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low enough (e.g., <1%) to not interfere with enzyme activity and that appropriate solvent controls are included.

Q3: How stable is this compound in solution?

  • Storage Recommendations: For long-term storage, keep the powder at -20°C. Prepared stock solutions in DMSO are stable for up to 1 month at -20°C or 6 months at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity [2].

A Path Forward for Tissue Distribution Studies

Since explicit tissue distribution data is not publicly available, here is a proposed approach to investigate it:

  • Formulation is Key: Use the proven in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) as a starting point for any pharmacokinetic (PK) study [1] [2].
  • Develop a Bioanalytical Method: Establish a sensitive LC-MS/MS method to quantify this compound (MW: 400.35) in biological matrices like plasma, lung tissue, liver, and kidney.
  • Design a PK/PD Study: Conduct a study in relevant animal models with timed plasma and tissue collection after a single oral dose. This will help you determine the compound's half-life, clearance, and area under the curve (AUC) for plasma and key tissues, particularly the lungs.
  • Correlate Exposure with Effect: Measure HNE activity in the same tissue samples (e.g., bronchoalveolar lavage fluid or lung homogenate) to link the tissue concentration of this compound to its pharmacological effect.

References

BAY-678 vs sivelestat HNE inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Mechanistic Profile

The table below summarizes the core biochemical characteristics and mechanisms of action of BAY-678 and Sivelestat, which are foundational to understanding their differing research and potential therapeutic applications.

Feature This compound Sivelestat (ONO-5046)
Inhibition Type Potent, selective, competitive/reversible [1] Specific, reversible acyl-enzyme inhibitor [2] [3]
IC₅₀ (Potency) 20 nM (against HNE) [1] 44-50 nM (against HNE) [2] [4]
Selectivity >2,000-fold selective over a panel of 21 serine proteases [1] Recognized as a specific NE inhibitor [5] [3]
Cell Permeability Cell-permeable [1] Information not specifically highlighted in search results
Oral Bioavailability Orally bioavailable [1] Administered via intravenous infusion [3] [6]
Key Binding Feature Binds to an alternative site on NE with greater protein-inhibitor stability (inferred from comparison to MK0339) [7] Ser195 of the catalytic triad (His57-Asp102-Ser195) attacks the carbonyl group [2]

Cellular Efficacy & Disease Models

The functional consequences of the biochemical differences are evident in cellular and disease models. A key differentiator appears to be cell permeability, which influences their efficacy in different experimental contexts.

Cellular Differentiation Models

In a study using CD34+ cells from patients with ELANE-mutant neutropenia, the cell-permeable inhibitor this compound, similar to MK0339, did not restore neutrophil differentiation [7]. In contrast, Sivelestat also showed no effect in this specific model [7]. This suggests that cell permeability alone may not be sufficient to rescue the differentiation defect in this genetic disorder, and the unique binding stability of MK0339 was identified as a critical factor [7].

In Vivo Efficacy Models
  • This compound: Has demonstrated notable efficacy in preclinical models, including:
    • Protease-induced acute lung injury (ALI) in mice: Inhibited exogenous HNE in the mouse lung after oral administration (Kᵢ = 15 nM) [1].
    • Emphysema and Pulmonary Arterial Hypertension (PAH) models: Showed positive effects on pulmonary hemodynamics and vascular remodeling [1].
  • Sivelestat: Its therapeutic effects have been extensively studied in clinical and preclinical settings for:
    • Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS): A large meta-analysis of 17 studies concluded that Sivelestat significantly improved oxygenation (PaO₂/FiO₂ ratio), reduced the duration of mechanical ventilation, shortened ICU stays, and reduced mortality in patients with sepsis-associated ARDS [6]. A separate multicenter retrospective study also found it improved outcomes in COVID-19-induced ARDS [3].
    • Pulmonary Arterial Hypertension (PAH): In hypoxia-induced rat models, Sivelestat (100 mg/kg) significantly reduced PAH and improved pulmonary vascular remodeling. In vitro, it suppressed the hypoxia-driven proliferation and migration of pulmonary arterial cells [5].

Experimental Protocols Overview

To contextualize the data presented, here is a summary of key methodologies from the cited research.

1. Molecular Docking Studies

  • Objective: To predict the binding interactions and stability between an inhibitor and the NE protein.
  • Methodology (as performed in [7]):
    • The Molecular Operating Environment (MOE) software is used.
    • The 3D structure of wild-type NE (from UniProt) and the inhibitor (in Mol2 format) are loaded.
    • Docking simulations are run to computationally select binding sites based on size, steric hindrance, and amino acid compatibility.
    • Typically, 50 docking trials are performed in triplicate (150 total per inhibitor).
    • The stability of the protein-ligand complex is assessed using the calculated free energy of binding (S score in kcal/mol).

2. Cellular Differentiation Assay

  • Objective: To test if an NE inhibitor can restore normal neutrophil development in cells with ELANE mutations [7].
  • Methodology:
    • Source: CD34+ hematopoietic stem cells from patient bone marrow.
    • Culture: Cells are expanded and then subjected to a multi-step differentiation protocol using specific cytokine cocktails (e.g., SCF, GM-CSF, G-CSF) over 14-15 days.
    • Treatment: NE inhibitors are added to the culture medium.
    • Analysis:
      • Flow Cytometry: Used to quantify the proportion of cells expressing neutrophil surface markers (e.g., CD66b+/CD14-, CD11b+/CD15+).
      • Cytospin Staining: Cells are spun onto slides and stained (e.g., Kwik-Diff) for visual assessment of morphology under a microscope.

3. In Vivo Model of PAH

  • Objective: To evaluate the therapeutic potential of an inhibitor in Pulmonary Arterial Hypertension [5].
  • Methodology:
    • Model Induction: Rats are exposed to chronic hypoxia (e.g., 10% O₂ for 4 weeks) to induce PAH.
    • Treatment: The inhibitor (e.g., Sivelestat) is administered to the rats during the study period.
    • Hemodynamic Assessment: A catheter is inserted into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP), which indirectly reflects pulmonary artery pressure.
    • Tissue Analysis: After euthanasia, lung and heart tissues are collected.
      • Histology: Tissues are stained with Hematoxylin and Eosin (H&E).
      • Vascular Remodeling: The percentage of mid-layer wall thickness (%WT) of pulmonary arteries is calculated using the formula: WT% = 2 × (WT / external diameter) × 100.

Research Applications at a Glance

The differing profiles of this compound and Sivelestat make them suitable for distinct research applications, as illustrated below.

Start This compound vs Sivelestat BAY This compound Start->BAY Siv Sivelestat Start->Siv App1 In Vivo Disease Modeling (Oral administration models) BAY->App1 App2 High-Throughput Screening (Cell-permeable probe) BAY->App2 App3 Mechanism of Action Studies (Alternative binding site) BAY->App3 App4 Clinical & Translational Research (ARDS, ALI, PAH) Siv->App4 App5 IV Efficacy & Inflammatory Studies Siv->App5 App6 Established NE Biology Validation Siv->App6

Conclusion and Research Considerations

  • This compound is a modern, cell-permeable, orally bioavailable chemical probe. Its high selectivity and oral activity make it an excellent tool for probing the role of HNE in complex in vivo disease models like PAH and emphysema, where systemic administration is desired [1]. Its failure in the ELANE-neutropenia differentiation model, however, highlights that permeability is not a universal solution and specific mechanistic interactions are critical [7].
  • Sivelestat is the clinically validated standard for intravenous use in specific inflammatory conditions. Despite mixed results in some early clinical trials, recent large-scale meta-analyses and cohort studies provide strong evidence for its benefit in improving oxygenation and survival in patients with sepsis-induced or COVID-19-induced ARDS [3] [6]. Its well-characterized profile also makes it a reliable benchmark for in vitro and in vivo studies of acute lung injury.

When choosing between them, researchers should prioritize This compound for studies requiring oral dosing or as a modern chemical probe, and Sivelestat for clinically translational research in ARDS or as a well-established reference inhibitor.

References

Neutrophil Elastase Inhibitors: BAY-678 vs. AZD9668

Author: Smolecule Technical Support Team. Date: February 2026

Feature BAY-678 AZD9668
IC₅₀ (Potency) 20 nM (cell-free assay) [1] 44 nM (cell-free assay) [2]
Selectivity ~2000-fold selectivity over 21 other serine proteases [1] Highly selective over other neutrophil-derived serine proteases [3]
Binding Mechanism Information not specified in search results Rapidly reversible inhibitor [3]
Cell Permeability Cell-permeable [1] Inhibits both extracellular and cell-surface NE [3]
Oral Bioavailability Orally bioavailable [1] Oral inhibitor [4] [3]
In Vivo Efficacy Effective in acute lung injury models [1] Efficacious in animal models of lung inflammation and damage [3]
Clinical Trial Status Preclinical research compound [1] [5] Phase IIb clinical trial (completed for COPD) [4]
Key Reported Outcome Restored neutrophil differentiation in a disease model in vitro [5] No clinical benefit on lung function in COPD patients; well tolerated [4]

Detailed Experimental Data and Methodologies

Here is a deeper dive into the key experiments and findings for each compound.

This compound
  • Potency and Selectivity Assay: The half-maximal inhibitory concentration (IC₅₀) of 20 nM was determined in a cell-free enzymatic assay. Its high selectivity (~2000-fold) was confirmed against a panel of 21 other serine proteases, demonstrating a clean off-target profile [1].
  • In Vivo Efficacy: Research indicates that this compound is effective in an acute lung injury (ALI) model in vivo, though specific details of the model and dosing were not provided in the available results [1].
  • Therapeutic Potential for Neutropenia: In a study evaluating NE inhibitors for ELANE-associated neutropenia, this compound was tested on patient-derived CD34+ cells. Unlike another inhibitor (MK0339), This compound showed no effect on restoring neutrophil differentiation in this specific disease model [5].
AZD9668
  • Mechanism and Cellular Activity: AZD9668 is characterized as a rapidly reversible, selective oral inhibitor [3]. In cell-based assays, it inhibited NE activity in multiple contexts: in the plasma of zymosan-stimulated whole blood, on the surface of stimulated human polymorphonuclear cells, and in the supernatant of primed and stimulated cells [3].
  • Preclinical In Vivo Efficacy: Oral administration of AZD9668 showed efficacy in several animal models [3]:
    • It prevented human NE-induced lung hemorrhage in mice and rats.
    • It reduced BAL neutrophils and interleukin-1β in an acute cigarette smoke model in mice.
    • It prevented airspace enlargement and airway wall remodeling in a chronic tobacco smoke exposure model in guinea pigs.
  • Clinical Trial Outcome: A 12-week, Phase IIb study in COPD patients adding AZD9668 to tiotropium therapy showed no statistically significant effect on the primary endpoint of pre-bronchodilator FEV₁ or on secondary endpoints like quality of life and exacerbation rates. The drug was reported to be well-tolerated [4].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the general mechanism of neutrophil elastase inhibitors and a common workflow for their preclinical evaluation, which contextualizes the data for both this compound and AZD9668.

Neutrophil Neutrophil NE_Release Stimulus (e.g., LPS, Smoke) Neutrophil->NE_Release NE_Enzyme Neutrophil Elastase (NE) NE_Release->NE_Enzyme Substrate Substrate Degradation NE_Enzyme->Substrate Inhibitor Inhibitor (e.g., this compound, AZD9668) Inhibitor->NE_Enzyme Binds & Inhibits Protection Protection of Host Tissue Inhibitor->Protection

Mechanism and Testing Workflow for NE Inhibitors

  • Stimulation & Release: Neutrophils are activated by a stimulus (e.g., lipopolysaccharide - LPS, cigarette smoke) [2] [3].
  • Enzyme Action: Active Neutrophil Elastase (NE) is released and can degrade host substrates like extracellular matrix proteins, leading to tissue damage [2] [6] [3].
  • Inhibition: The inhibitor compound binds to NE, preventing it from interacting with and degrading its substrates [3].
  • Outcome Assessment: The protective effect is measured by various endpoints, such as:
    • Biochemical: IC₅₀ in enzymatic assays [2] [1].
    • Cellular: Reduction of NE activity on cell surfaces or in supernatants [3].
    • In Vivo: Reduction in biomarkers of tissue damage (e.g., in bronchoalveolar lavage fluid), inflammation (e.g., immune cell counts), and preservation of organ function or structure [1] [3].

Research Implications and Key Considerations

  • Clinical Translation is Challenging: The journey from promising preclinical data to clinical success is difficult. AZD9668, despite robust preclinical data, failed to show efficacy in a patient population [4]. This highlights the complexity of human diseases like COPD and the potential limitations of animal models [6].
  • Context-Dependent Efficacy: The effectiveness of an NE inhibitor may be highly specific to the disease pathology. This compound was ineffective in an in vitro model of ELANE-associated neutropenia [5], while AZD9668 showed no benefit in established COPD [4]. This suggests that the role of NE and the therapeutic window for inhibition can vary significantly across different conditions.
  • Informed Compound Selection: For in vitro mechanistic studies requiring high potency and selectivity, This compound may be a suitable tool compound [1]. For research focused on the clinical translation of NE inhibition, particularly in inflammatory lung diseases, the extensive preclinical and clinical data available for AZD9668 provides a crucial reality check [4] [3].

References

BAY-678 potency validation biochemical assays

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for BAY-678

The data for this compound was generated through standard biochemical assays [1]:

  • Assay Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against human neutrophil elastase (HNE).
  • Target Protein: Human Neutrophil Elastase (UniProt ID: P08246) [1].
  • Method: A Biochemical Neutrophil Elastase Assay was used. While the specific substrate is not mentioned, such assays typically measure the rate of cleavage of a synthetic chromogenic or fluorogenic substrate by HNE. The inhibitor (this compound) is introduced at varying concentrations, and the decrease in enzymatic activity is measured [1].
  • Data Analysis: The concentration-dependent inhibition data is fitted to a model to calculate the IC₅₀ value. The Kᵢ value, which is a more absolute measure of binding affinity, is also determined and reported [1].
  • Selectivity Assessment: Selectivity was confirmed by testing this compound against a panel of 21 other serine proteases. The compound was also profiled against a large panel of receptors, transporters, and kinases to identify any off-target interactions [1].

Important Considerations and Limitations

The available data highlights several critical points for researchers:

  • Species Specificity: this compound is much less potent against mouse and rat neutrophil elastase (Kᵢ = 600-700 nM) compared to the human enzyme (Kᵢ = 15 nM). This severely limits its use in standard rodent disease models unless the model involves administering human NE [1].
  • Lack of Direct Comparisons: The provided data does not allow for a direct experimental comparison with other synthetic HNE inhibitors (like BAY 85-8501) or natural inhibitors under the same conditions. The table below contextualizes this compound's potency against some natural compounds, but these values come from an entirely separate study [2].
  • Comparative Context from Separate Research

For context, a different study on natural products from Arctium lappa L. reported the following HNE inhibition data. Note that these assays were conducted separately from the this compound validation, and differences in protocol prevent direct quantitative comparisons. [2]

Compound / Extract Reported IC₅₀ against HNE Source
This compound 20 nM (IC₅₀) [1]
Arctium lappa L. Polyphenols (ALP) 0.99 mg/mL [2]
Quercetin 46.42 µM [2]
Chlorogenic Acid 203.3 µM [2]
Isochlorogenic Acid A 171.3 µM [2]

Human Neutrophil Elastase Signaling and Inhibition

The diagram below illustrates the role of HNE in disease and the mechanism of its inhibitors, based on the background information found [3].

hne_pathway cluster_normal Physiological State cluster_deficient AAT Deficiency / Inflammation cluster_inhibition Therapeutic Inhibition neutrophils Neutrophil Activation hne_release HNE Release (Azurophilic Granules) neutrophils->hne_release hne_aat_complex HNE-AAT Complex hne_release->hne_aat_complex  Inactivation hne_unchecked Unchecked HNE Activity hne_release->hne_unchecked If AAT is Deficient aat Alpha-1-Antitrypsin (AAT) aat->hne_aat_complex protection Protected Tissue hne_aat_complex->protection matrix_degradation Degradation of: - Elastin - Collagen hne_unchecked->matrix_degradation tissue_damage Tissue Damage (Emphysema, COPD) matrix_degradation->tissue_damage inhibitor Synthetic Inhibitor (e.g., this compound, Sivelestat) hne_bound HNE-Inhibitor Complex inhibitor->hne_bound  Binds Active Site prevention Prevention of Tissue Damage hne_bound->prevention

The search results confirm that this compound is a potent and selective inhibitor of human neutrophil elastase, but a comprehensive comparison with other alternatives would require more data. I hope this structured summary provides a solid foundation for your research.

References

BAY-678 comparative IC50 values elastase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Profile and Experimental Data

The table below summarizes the key biochemical and pharmacological data for this compound gathered from the search results.

Parameter Value for this compound Experimental Protocol Details
IC₅₀ (vs. Human NE) 20 nM [1] [2] [3] Biochemical Assay: Potency measured in a cell-free biochemical neutrophil elastase assay. The IC₅₀ is the concentration that reduces enzyme activity by half [2] [3].
Kᵢ (vs. Human NE) 15 nM [2] [4] Biochemical Assay: Inhibition constant (Kᵢ) determined from the same biochemical assays, indicating high binding affinity to the human enzyme [2].
Kᵢ (vs. Mouse NE) 700 nM [2] [3] Species Selectivity Assay: The inhibitor is much less potent against mouse neutrophil elastase, a critical consideration for selecting appropriate animal models [2].
Selectivity >1,500-fold selective vs. 21 related serine proteases (all IC₅₀ > 30 µM) [2] [3]. Clean profile in radioligand binding assays against 64 receptors and transporters at 10 µM [2]. Selectivity Panels: Profiled against a panel of 21 serine proteases. Binding and activity were also tested against a wide range of other biological targets to confirm specificity [2].
Cellular Permeability Cell-permeable [3]. Activity in cellular assays not explicitly reported, but no cell penetration issues are expected [2]. Cellular Assay: Described as cell-permeable, though specific cellular activity data is not detailed in the available sources [2] [3].
In Vivo Pharmacokinetics Orally bioavailable in rats with a half-life of 1.3 hours [2] [4]. In Vivo Study: Pharmacokinetic parameters determined following oral administration (PO) in rat models [2] [4].

The Role of Human Neutrophil Elastase (HNE) and Inhibitor Generations

To contextualize this compound, the following diagram outlines the role of HNE in disease and the development of its inhibitors.

HNE_Release HNE Release from Neutrophils Pathological_Effects Pathological Effects HNE_Release->Pathological_Effects Unchecked Activity Disease_Outcomes • Lung Emphysema • COPD • Pulmonary Fibrosis • PAH • CVDs Pathological_Effects->Disease_Outcomes Inhibitor_Generations HNE Inhibitor Generations Gen1 1st Gen: Biologicals Inhibitor_Generations->Gen1 Gen2 2nd Gen: Small Molecules (e.g., Sivelestat, Ki ~200 nM) Gen1->Gen2 Gen3_4 3rd/4th Gen: Reversible Non-reactive Inhibitors (e.g., this compound, AZD9668) Gen2->Gen3_4 Gen5 5th Gen: 'Frozen' Conformation (e.g., BAY 85-8501) Gen3_4->Gen5

This compound is classified as a fourth-generation inhibitor [5]. These generations represent an evolution in design:

  • First Generation: Biological inhibitors like Alpha-1 antitrypsin (AAT) [6] [7].
  • Second Generation: Small molecules, often with reactive groups that covalently bind the enzyme (e.g., Sivelestat) [5] [6].
  • Third/Fourth Generation: Reversible, non-reactive small molecules with improved safety and pharmacokinetic profiles [5] [6]. This compound fits here, with high potency and selectivity.
  • Fifth Generation: Feature "pre-adaptive pharmacophores" that freeze the molecule into an ideal bioactive conformation, further boosting potency and stability [5] [6].

Key Considerations for Researchers

  • Critical Species Specificity: this compound is highly specific to human neutrophil elastase (Ki = 15 nM) but shows significantly weaker activity against mouse and rat NE (Ki = 600-700 nM) [2] [3]. This is a crucial design factor for preclinical studies; rodent models of disease may require administration of human NE to be valid for testing this compound [2].
  • Influence of HNE Auto-processing: Recent research identifies a pathologically active, auto-processed form of HNE (two-chain HNE or tcHNE). The S1 subsite in tcHNE is widened and disrupted, which can reduce the binding affinity and efficacy of small molecule inhibitors designed for the single-chain form (scHNE) [5] [8]. Future inhibitor development may need to target both forms.

References

BAY-678 efficacy in vivo vs other HNE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of HNE Inhibitors

The table below summarizes the key biochemical potency data for several HNE inhibitors, including BAY-678.

Inhibitor Name IC₅₀ (Biochemical Assay) Kᵢ Selectivity Note Key Relevant Diseases
This compound 20 nM [1] [2] [3] 15 nM [2] >2000-fold selective over 21 other serine proteases [1] [3] Acute Lung Injury (ALI), COPD, Pulmonary Hypertension [3]
Sivelestat (SLT) 44-49.76 nM [4] Information missing Information missing ARDS, COVID-19-associated ARDS [4] [5]
BAY 85-8501 Information missing 0.080 nM (HNE); 6.0/8.0 nM (Mouse/Rat NE) [2] Information missing In clinical trials for bronchiectasis [6]
Arctium lappa Polyphenols (ALP) 0.99 mg/mL (crude extract) [4] Information missing Natural product mixture [4] Acute lung injury, inflammatory conditions [4]
Chlorogenic Acid 203.3 μM [4] Information missing Natural product constituent [4] Information missing
Quercetin 46.42 μM [4] Information missing Natural product constituent [4] Information missing

Experimental Protocols and Evidence

The data in the table above is derived from specific experimental methodologies. Here are the details of the key protocols:

  • Biochemical Assay for this compound and Sivelestat: The inhibitory capacity (IC₅₀) for these synthetic inhibitors was typically assessed using functional biochemical assays with the isolated HNE enzyme [4] [6]. The assay uses a fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC). Enzyme activity is measured at pH 7.4 in the presence of varying compound concentrations, and the IC₅₀ value is derived from the resulting dose-response data [6].
  • Assessment of Natural Products: The inhibitory effect of Arctium lappa L. polyphenols (ALP) and its constituents (e.g., chlorogenic acid, quercetin) was also determined via in vitro enzymatic activity assays against HNE. The half-inhibitory concentration (IC₅₀) of the crude ALP extract and individual compounds was calculated through nonlinear regression analysis of dose-response data [4].
  • In Vivo and Efficacy Data:
    • This compound has shown significant efficacy in preclinical models of Acute Lung Injury (ALI) and lung emphysema [1]. It is orally bioavailable and effective in vivo [7] [1].
    • BAY 85-8501, a more potent compound from the same structural class, is efficacious in a rodent ALI model and is currently being tested in clinical studies for pulmonary diseases [6].
    • Sivelestat is a clinically used synthetic HNE inhibitor, approved in some regions (e.g., China) for the treatment of ARDS in COVID-19 patients [5].

The workflow below summarizes the primary method used to generate the potency data for these inhibitors.

G start Start HNE Inhibitor Potency Assay step1 Prepare isolated HNE enzyme in buffer (pH 7.4) start->step1 step2 Add fluorogenic peptide substrate step1->step2 step3 Add varying concentrations of inhibitor compound step2->step3 step4 Measure enzyme activity via fluorescence step3->step4 step5 Generate dose-response curve and calculate IC₅₀ step4->step5

Critical Considerations for Researchers

When evaluating these inhibitors for research purposes, several factors beyond raw potency are crucial:

  • Species Selectivity is Critical for In Vivo Work: this compound is highly potent against human NE but is significantly weaker against mouse and rat neutrophil elastase (Kᵢ = 700/600 nM) [2]. This limits its use in standard rodent models to those where human NE is administered. BAY 85-8501 shows much better potency against murine NE, making it a potentially better tool for rodent studies [2].
  • Balancing Potency and Selectivity: this compound was specifically designed for outstanding target selectivity, showing no inhibition against a panel of 21 other serine proteases and a clean profile in radioligand binding and kinase assays [6] [2]. This makes it an excellent chemical probe for mechanistic studies.
  • Therapeutic Potential of Natural Products: While natural compounds like quercetin and chlorogenic acid are far less potent than synthetic inhibitors, they are of interest for their synergistic effects and potential as lead compounds for safer therapies [4].

Conclusion and Research Outlook

  • This compound stands out as a highly potent and selective chemical probe suitable for cellular and in vivo research, with the critical caveat regarding its reduced activity in murine systems.
  • BAY 85-8501 represents a more advanced candidate from the same class with superior potency and is already undergoing clinical evaluation.
  • Sivelestat serves as a benchmark clinical inhibitor, though with lower biochemical potency than this compound.

The field continues to develop, with research actively exploring novel inhibitors from both synthetic and natural sources for a range of neutrophil-driven inflammatory diseases [5].

References

Comparative Analysis of Neutrophil Elastase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for BAY-678 and other inhibitors for which more clinical safety data is available.

Inhibitor Name Chemical Generation Primary Mechanism of Action Development & Safety Status Reported Safety and Efficacy Notes
This compound Fourth-generation [1] [2] Potent, selective, reversible inhibitor of human neutrophil elastase (HNE) [3] [4] [5]. Preclinical research compound; safety profile in humans is not published [4] [6]. Orally bioavailable with favorable pharmacokinetics in rats [3] [5]. Showed significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema [3] [4].
Sivelestat (ONO-5046) Second-generation [2] Synthetic, irreversible inhibitor of HNE [7]. Approved for clinical use in some countries (e.g., Japan, South Korea) [7]. Limited by poor pharmacokinetics and potential organ toxicity risk due to irreversible binding mechanism [7]. Shown to improve lung injury in patients [7] [2].
Brensocatib (INS1007) Fifth-generation (derived from this compound) [1] Oral, selective, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), which activates NSPs [1]. Completed Phase III clinical trials (ASPEN) for bronchiectasis [1]. Generally well-tolerated in clinical trials; most common adverse effect was mouth ulceration. Showed anti-inflammatory effects and reduced exacerbations in bronchiectasis patients [1].
AZD9668 Third-generation [2] Reversible inhibitor of HNE [4]. Progressed to Phase II clinical trials for COPD and cystic fibrosis [4] [2]. No significant clinical benefit was observed in two large 12-week COPD trials [4]. A small study in bronchiectasis showed a promising improvement in lung function [4].

Experimental Protocols for Preclinical Assessment

The methodologies below are commonly used to generate the efficacy and selectivity data for inhibitors like this compound.

  • Biochemical IC₅₀ Determination

    • Objective: To measure the concentration of an inhibitor required to reduce HNE enzyme activity by half in a cell-free system [7] [4].
    • Protocol: A functional biochemical assay is performed using isolated HNE enzyme. The enzyme is incubated with various concentrations of the inhibitor, and its activity is measured using a fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC). The IC₅₀ value is calculated from the resulting enzyme activity data [4].
  • In Vivo Efficacy Models

    • Objective: To evaluate the therapeutic effect of the inhibitor in a living organism.
    • Protocol: Animal models of human diseases are used. For lung injury, a common model is established by administering lipopolysaccharide (LPS) to mice to induce acute lung injury (ALI). The inhibitor (e.g., TCLL, a plant extract) is administered therapeutically. The effects are assessed by analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, and by examining lung tissue histology [7].
  • Selectivity Profiling

    • Objective: To ensure the inhibitor does not significantly affect other related enzymes, minimizing the risk of off-target side effects.
    • Protocol: The inhibitor is tested against a panel of related serine proteases (e.g., up to 21 different types) at concentrations much higher than its IC₅₀ for HNE. A highly selective inhibitor like this compound shows no activity against these other proteases [3] [5].

Neutrophil Elastase in Disease Pathways

The following diagram illustrates the role of neutrophil elastase in disease pathology, which is the primary target of this compound and the other listed inhibitors.

Neutrophil Neutrophil HNE_Release Activation & Degranulation Neutrophil->HNE_Release HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Substrate Extracellular Matrix (Elastin, Collagen) HNE->Substrate Degrades Inflammation Tissue Damage & Inflammation Substrate->Inflammation Disease e.g., ALI, COPD, Bronchiectasis Inflammation->Disease Inhibitor HNE Inhibitor (e.g., this compound) Inhibitor->HNE Binds & Inhibits

References

BAY-678 binding mode comparison dihydropyrimidinones

Author: Smolecule Technical Support Team. Date: February 2026

BAY-678 Binding Mode and Structural Evolution

This compound belongs to the dihydropyrimidinone chemical class. Its discovery involved significant structural optimization from earlier compounds [1]:

  • Lead Identification: High-throughput screening identified a hexahydroquinoline hit with moderate potency (IC₅₀ ~900 nM) [1].
  • Potency and Efficiency Boost: Ring-opening and introducing a cyano group improved potency 10-fold and increased lipophilic binding efficiency [1].
  • Freezing the Bioactive Conformation: The key breakthrough was introducing a strategically positioned methyl sulfone group to lock the inhibitor's bioactive conformation, drastically boosting potency [1].

The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor (PDB ID: 5A09) reveals the binding details [2]. This compound engages the enzyme's active site through multiple tight interactions summarized below:

G HNE HNE S2_Pocket S2_Pocket HNE->S2_Pocket Hydrophobic S2 Pocket S1_Pocket S1_Pocket HNE->S1_Pocket Specificity S1 Pocket Oxyanion_Hole Oxyanion_Hole HNE->Oxyanion_Hole Stabilizes Oxyanion Hole BAY678 BAY678 MethylSulfone MethylSulfone BAY678->MethylSulfone Conformational Lock DihydropyrimidinoneCore DihydropyrimidinoneCore BAY678->DihydropyrimidinoneCore Core Scaffold TrifluoromethylPhenyl TrifluoromethylPhenyl BAY678->TrifluoromethylPhenyl S2 Binding Group CyanoGroup CyanoGroup BAY678->CyanoGroup S1 Binding Group MethylSulfone->S2_Pocket Induced-fit binding DihydropyrimidinoneCore->Oxyanion_Hole Carbonyl Oxygen TrifluoromethylPhenyl->S2_Pocket Hydrophobic Interaction CyanoGroup->S1_Pocket Tight Fit

This compound binds HNE active site through a conformationally locked structure that optimally engages S1 and S2 pockets [1] [2].

Quantitative Comparison with Other Inhibitors

The table below compares this compound with other HNE inhibitors and earlier dihydropyrimidinone analogs:

Compound / Class Mechanism / Key Feature Reported HNE Potency (IC₅₀ or Kᵢ) Key Differentiator
This compound Reversible, competitive small molecule [1] IC₅₀ = 20 nM [3] [4] >2,000-fold selectivity over 21 serine proteases; conformationally locked core [3] [1]
This compound (from PDB 5A09) Reversible, competitive small molecule [2] IC₅₀ = 3.5 nM (measured for co-crystallized compound) [2] Represents the optimized, high-potency chemotype
Sivelestat (1) Electrophilic, serine acylator [1] Information missing from search First-generation small molecule
Freselestat (2) Transition-state mimetic [1] Information missing from search First-generation small molecule
AZD9668 (3) Reversible small molecule [1] Information missing from search Progressed to clinical trials for COPD & cystic fibrosis; showed limited efficacy [1]
HTS Hit (4) Early dihydropyrimidinone lead (racemic) [1] IC₅₀ = 900 nM Initial, unoptimized hit with moderate potency [1]
Optimized Lead (9) Intermediate dihydropyrimidinone [1] IC₅₀ = 20 nM Demonstrated importance of cyano group for potency [1]

Experimental Protocols for Key Data

For researchers seeking to reproduce or understand the experimental basis for this compound data:

  • Biochemical IC₅₀ Determination [1]: Inhibitory capacity is assessed using functional biochemical assays with isolated HNE enzyme. Enzyme activity is measured at pH 7.4 in the presence of various compound concentrations using a fluorogenic peptide substrate (MeOSuc-AAPV-AMC). IC₅₀ values are derived from the resulting activity data.

  • Crystallography and Binding Mode Analysis [2]: The binding mode was determined by X-ray diffraction. The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor was solved at a high resolution of 1.81 Å (PDB ID: 5A09), allowing for detailed visualization of the protein-ligand interactions.

  • Selectivity Profiling [3] [4]: Selectivity is confirmed by profiling the compound against a panel of 21 serine proteases. This compound demonstrates more than 2,000-fold selectivity across this panel.

  • In Vivo Efficacy [3] [4]: Efficacy is demonstrated in preclinical models, such as a protease-induced acute lung injury (ALI) model in mice. The inhibitor's effect is measured by its ability to inhibit exogenous HNE in the mouse lung after oral administration (reported Kᵢ = 15 nM).

Key Differentiators for Researchers

  • Conformational Locking: The methyl sulfone group provides a strategic advantage by pre-organizing the molecule for optimal binding [1].
  • Superior Selectivity Profile: High selectivity over other serine proteases suggests reduced risk of off-target effects [3].
  • Proven In Vivo Efficacy: this compound shows significant beneficial effects in preclinical models of lung injury and emphysema [3] [4].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

400.11471022 g/mol

Monoisotopic Mass

400.11471022 g/mol

Heavy Atom Count

29

UNII

WD9FU5A8DR

Wikipedia

BAY-678
5-[(6R)-5-ethanoyl-4-methyl-2-oxidanylidene-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Dates

Last modified: 09-12-2023

Explore Compound Types